molecular formula C10H10ClNO B055132 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 116815-03-3

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No.: B055132
CAS No.: 116815-03-3
M. Wt: 195.64 g/mol
InChI Key: VYAYCHCHFQVJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a versatile benzazepinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate and a privileged scaffold for the development of novel bioactive molecules. Its core structure, featuring a chloro-substituted aromatic ring fused to a partially saturated azepinone, provides a unique three-dimensional framework that can interact with a variety of biological targets. Researchers utilize this compound primarily in the synthesis of more complex heterocyclic systems, particularly for exploring structure-activity relationships (SAR) around GPCRs (G-protein coupled receptors) and various enzyme classes such as kinases and phosphodiesterases. The electron-withdrawing chloro group at the 8-position offers a strategic handle for further functionalization via cross-coupling reactions, while the lactam and the partially saturated ring system present opportunities for exploring hydrogen bonding and conformational flexibility in ligand-target interactions. Its primary research value lies in its potential as a precursor for libraries of compounds screened for neurological disorders, cardiovascular diseases, and oncology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-7-3-4-8-9(6-7)12-5-1-2-10(8)13/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAYCHCHFQVJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440712
Record name 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116815-03-3
Record name 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a key chemical intermediate. Primarily recognized for its role in the synthesis of the vasopressin V2 receptor antagonist, Tolvaptan, this document collates available physicochemical data, outlines a representative synthetic protocol, and discusses its relevance in pharmaceutical manufacturing. Due to its status as a non-terminal compound, direct biological activity and detailed signaling pathway involvement are not extensively documented. Therefore, this guide also elaborates on the pharmacological context of its ultimate product, Tolvaptan, to provide a complete picture for researchers in drug development.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. It is a known impurity in the synthesis of Tolvaptan, often referred to as "Tolvaptan Impurity 49".[1][2][3] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 116815-03-3[1]
Molecular Formula C₁₀H₁₀ClNO[2]
Molecular Weight 195.65 g/mol [2]
Appearance White Powder[2][3]
Melting Point 104 °CChemicalBook
Boiling Point 352.6 °C at 760 mmHg[3]
Density 1.234 g/cm³[3]
Flash Point 167.1 °C[3]
pKa 2.18 ± 0.20 (Predicted)ChemicalBook

Synthesis and Manufacturing Context

Representative Synthetic Workflow

The synthesis of the chloro-benzazepinone core generally involves a multi-step process starting from readily available precursors. A plausible synthetic route is outlined below.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Friedel-Crafts Cyclization cluster_2 Step 3: Ketal Protection cluster_3 Step 4: Reduction 4-chloroaniline 4-chloroaniline 4-(4-chloroanilino)-4-oxobutanoic_acid 4-(4-chloroanilino)-4-oxobutanoic_acid 4-chloroaniline->4-(4-chloroanilino)-4-oxobutanoic_acid Ethylene dichloride, reflux Succinic_anhydride Succinic_anhydride Succinic_anhydride->4-(4-chloroanilino)-4-oxobutanoic_acid Intermediate_1 4-(4-chloroanilino)-4-oxobutanoic_acid Diketone 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione Intermediate_1->Diketone AlCl3, Ethylene dichloride, heat Intermediate_2 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione Protected_ketone 7-chloro-3,4-dihydro-1H-spiro[benzo[b]azepine-5,2'-[1,3]dioxolan]-2-one Intermediate_2->Protected_ketone Ethylene glycol, p-toluenesulfonic acid, Toluene, reflux Intermediate_3 7-chloro-3,4-dihydro-1H-spiro[benzo[b]azepine-5,2'-[1,3]dioxolan]-2-one Final_Product 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one Intermediate_3->Final_Product 1. Sodium borohydride, Boron trifluoride etherate, THF 2. Acidic workup

A representative synthetic workflow for a chloro-substituted benzazepinone.
Experimental Protocol (Adapted for the 7-chloro isomer)

The following protocol is adapted from a patented synthesis of the 7-chloro isomer and serves as a representative example.

Step A: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid 4-chloroaniline and succinic anhydride are dissolved in an organic solvent such as ethylene dichloride and heated to reflux for 4-8 hours. After the reaction, the solvent is removed, and the residue is treated with cold 1N hydrochloric acid to precipitate the product, which is then isolated by filtration.

Step B: Synthesis of 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione The product from Step A is dissolved in ethylene dichloride, and anhydrous aluminum trichloride is added. The mixture is heated for several hours. After cooling, the reaction is quenched by the addition of 3N hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield the dione.

Step C: Synthesis of 7-chloro-3,4-dihydro-1H-spiro[benzo[b]azepine-5,2'-[4][5]dioxolan]-2-one The dione from Step B is refluxed in toluene with ethylene glycol and a catalytic amount of p-toluenesulfonic acid, with removal of water. After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution. The organic layer is then concentrated to give the protected ketone.

Step D: Synthesis of 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one Sodium borohydride is suspended in dry tetrahydrofuran (THF) under a nitrogen atmosphere. Boron trifluoride tetrahydrofuran complex is added while maintaining the temperature below 30°C. The protected ketone from Step C is then added to this mixture. The reaction is heated for several hours. An acidic workup is then performed to remove the ketal protecting group and yield the final product.

Biological Context and Significance

Direct studies on the biological activity of this compound are not available in the public domain. Its primary significance lies in its role as a precursor to Tolvaptan. Therefore, understanding the mechanism of action of Tolvaptan provides the relevant biological context.

Role as a Precursor to Tolvaptan

This benzazepinone derivative is a key building block for the synthesis of Tolvaptan (OPC-41061), a selective and competitive arginine vasopressin (AVP) V2 receptor antagonist.[4] The synthesis involves further chemical modifications of the benzazepinone core.

Inferred Biological Relevance: The Vasopressin V2 Receptor Signaling Pathway

Tolvaptan exerts its therapeutic effect by blocking the vasopressin V2 receptor in the renal collecting ducts.[6][7][8] This antagonism has significant downstream effects on water reabsorption.

Mechanism of Action:

  • Vasopressin (AVP) Binding: Under normal physiological conditions, AVP binds to the V2 receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding activates the Gs alpha subunit of the associated G-protein.

  • Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).

  • PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).

  • Aquaporin-2 (AQP2) Translocation: PKA phosphorylates AQP2-containing vesicles, promoting their translocation to and fusion with the apical membrane of the collecting duct cells.

  • Water Reabsorption: The insertion of AQP2 water channels into the membrane increases water permeability, leading to the reabsorption of water from the urine back into the bloodstream.

  • Tolvaptan's Role: Tolvaptan competitively blocks the binding of AVP to the V2 receptor, thus inhibiting this entire cascade. This leads to a decrease in AQP2 on the cell surface, reduced water reabsorption, and an increase in free water excretion (aquaresis).[9]

Recent studies have also indicated that this signaling pathway intersects with other cellular processes. For example, vasopressin has been shown to decrease the phosphorylation of ERK1/ERK2, while Tolvaptan can increase ERK1/ERK2 phosphorylation in a PKA-dependent manner.[6][7][8]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts AQP2 Aquaporin-2 Channel AVP Vasopressin (AVP) AVP->V2R Binds Tolvaptan Tolvaptan Tolvaptan->V2R Blocks Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle AQP2 Vesicle PKA->Vesicle Phosphorylates ERK ERK1/2 PKA->ERK Inhibits (via pathway) Vesicle->AQP2 Translocates to membrane pERK pERK1/2 ERK->pERK Phosphorylation

The Vasopressin V2 receptor signaling pathway targeted by Tolvaptan.

Analytical Methodologies

As an impurity and intermediate in Tolvaptan synthesis, the detection and quantification of this compound are critical for quality control. Stability-indicating Ultra-Performance Liquid Chromatography (UPLC) methods have been developed for the impurity profiling of Tolvaptan tablets.[10][11] These methods are designed to separate the active pharmaceutical ingredient (API) from its process-related impurities and degradation products.

A typical UPLC method would involve:

  • Column: A high-resolution column, such as an HSS C18.

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic solvent like acetonitrile.

  • Detector: A photodiode array (PDA) detector set at a wavelength suitable for detecting both Tolvaptan and its impurities (e.g., 215 nm).

Such methods are validated according to ICH guidelines for specificity, precision, linearity, accuracy, and robustness to ensure reliable monitoring of impurities like this compound.[12]

Conclusion

This compound is a compound of significant interest within the field of pharmaceutical development, not for its own biological activity, but as an essential precursor to the drug Tolvaptan. This guide has provided a consolidation of its known chemical and physical properties, a representative synthetic pathway, and a detailed examination of the biological context in which it is utilized. For researchers in drug discovery and process chemistry, understanding the characteristics and synthesis of this intermediate is crucial for the efficient and controlled manufacturing of its life-changing final product. Future research into the potential biological activities of such intermediates, even if considered impurities, could yield unexpected insights into structure-activity relationships.

References

In-Depth Technical Guide: 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 116815-03-3

Molecular Formula: C₁₀H₁₀ClNO

Molecular Weight: 195.65 g/mol

Introduction

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic organic compound featuring a benzazepine core structure. This molecule is of significant interest to researchers and professionals in the field of drug discovery and development, primarily serving as a key intermediate in the synthesis of various pharmaceutical agents. Its rigid, bicyclic framework and the presence of a reactive chlorine atom and a ketone group make it a versatile building block for the elaboration of more complex molecular architectures with potential therapeutic applications. Notably, it is recognized as an impurity and an intermediate in the synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValue
Appearance White to off-white crystalline powder
Melting Point 104 °C
Boiling Point 352.6 °C at 760 mmHg
Density 1.234 g/cm³
Flash Point 167.1 °C
Refractive Index 1.562
Vapor Pressure 0 mmHg at 25 °C

Synthesis and Purification

While detailed, peer-reviewed synthetic protocols specifically for this compound are not extensively available in public literature, its synthesis as a key intermediate is described in various patents related to the production of Tolvaptan and other benzazepine derivatives. The general synthetic strategies often involve intramolecular cyclization reactions.

A plausible synthetic route, adapted from procedures for related benzazepinone structures, is outlined below. This should be considered a general guide, and specific reaction conditions may require optimization.

G cluster_0 Synthesis Workflow Start Starting Materials (e.g., Substituted anilines and dicarboxylic acids/esters) Step1 Acylation/Amidation Start->Step1 Step2 Intramolecular Cyclization (e.g., Friedel-Crafts) Step1->Step2 Product This compound Step2->Product Purification Purification (Recrystallization/Chromatography) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Figure 1: Generalized synthetic workflow for benzazepinone cores.

Experimental Protocol (Illustrative):

A common approach for the synthesis of the benzazepine core involves the acylation of a suitably substituted aniline with a dicarboxylic acid derivative, followed by an intramolecular Friedel-Crafts cyclization to form the seven-membered ring.

Purification:

Purification of the crude product is typically achieved through standard laboratory techniques. Recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, is a common method to obtain the compound in high purity. Column chromatography on silica gel may also be employed if further purification is required.

Spectroscopic Data

Spectroscopic Technique Expected Features
¹H NMR Signals corresponding to aromatic protons on the chlorinated benzene ring, and signals for the methylene protons of the azepine ring. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with distinct shifts for the carbon bearing the chlorine atom and the others), and the aliphatic carbons of the azepine ring.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the C=O stretching of the ketone, typically in the range of 1650-1700 cm⁻¹. Bands corresponding to N-H stretching, C-H stretching (aromatic and aliphatic), and C-Cl stretching would also be present.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.04 for the ³⁵Cl isotope and 197.04 for the ³⁷Cl isotope, in an approximate 3:1 ratio), and characteristic fragmentation patterns.

Applications in Research and Drug Development

The primary application of this compound is as a crucial building block in the synthesis of more complex molecules, most notably in the pharmaceutical industry.

Intermediate in Tolvaptan Synthesis:

This compound is a known intermediate in some synthetic routes leading to Tolvaptan. Tolvaptan is a selective antagonist of the vasopressin V2 receptor, used to treat hyponatremia (low blood sodium levels). The synthesis involves further chemical modifications of the benzazepine core.

G cluster_0 Role in Tolvaptan Synthesis Intermediate 8-Chloro-3,4-dihydro-1H- benzo[b]azepin-5(2H)-one Reaction Multi-step Synthesis Intermediate->Reaction API Tolvaptan (Vasopressin V2 Receptor Antagonist) Reaction->API

Figure 2: Role as an intermediate in active pharmaceutical ingredient (API) synthesis.

Scaffold for Novel Drug Candidates:

The benzazepinone scaffold is considered a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets. Therefore, this compound can serve as a starting point for the synthesis of libraries of novel compounds to be screened for various biological activities. Studies on related benzazepinone derivatives have explored their potential as:

  • Glycogen Phosphorylase Inhibitors: For the potential treatment of type 2 diabetes.

  • NMDA Receptor Antagonists: Investigated for neuroprotective effects in conditions like Alzheimer's disease.

  • Antimicrobial Agents: Some derivatives have shown activity against bacterial and fungal strains.

While no specific biological activity has been reported for this compound itself, its derivatives are a subject of ongoing research in various therapeutic areas.

Safety and Handling

Detailed toxicological data for this specific compound is not widely available. As with any chemical substance, it should be handled with appropriate care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a significant role in the synthesis of pharmaceuticals, particularly as a precursor to Tolvaptan. Its benzazepinone core structure also makes it an attractive scaffold for the development of new therapeutic agents targeting a range of biological pathways. While detailed public information on its synthesis and biological activity is limited, its importance in medicinal chemistry is evident from its application in the preparation of complex and biologically active molecules. Further research into the synthesis and biological properties of this and related compounds could lead to the discovery of novel drug candidates.

An In-Depth Technical Guide to 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and available physicochemical properties of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS No: 116815-03-3). While this compound is a known chemical entity, detailed experimental data regarding its synthesis, spectral characterization (NMR, IR, MS), and biological activity are not extensively available in the public domain. This document summarizes the existing information and provides a foundational understanding of the molecule.

Molecular Structure and Chemical Properties

This compound is a heterocyclic compound featuring a benzazepine core. The structure consists of a benzene ring fused to a seven-membered azepane ring, with a chlorine atom substituted at the 8th position of the bicyclic system and a ketone group at the 5th position.

Molecular Structure Diagram

An In-depth Technical Guide to 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound belonging to the benzazepine class. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, and a detailed proposed synthesis of this compound. This molecule is notably recognized as a known impurity in the manufacturing process of Tolvaptan, a selective vasopressin V2 receptor antagonist, where it is designated as "Tolvaptan Impurity 49".

Nomenclature and Synonyms

The systematic naming and various synonyms for the compound are crucial for accurate identification and literature searches.

Type Name/Identifier
Systematic Name 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
CAS Number 116815-03-3[1]
Common Synonyms 8-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one[1]
5H-1-Benzazepin-5-one, 8-chloro-1,2,3,4-tetrahydro-[1]
Commercial Identifier Tolvaptan Impurity 49[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, formulation, and analysis.

Property Value Reference
Molecular Formula C₁₀H₁₀ClNO[1]
Molecular Weight 195.65 g/mol [1]
Appearance White Powder[1]
Melting Point 104 °C
Boiling Point 352.6 °C at 760 mmHg[1]
Density 1.234 g/cm³[1]

Proposed Experimental Protocol for Synthesis

4.1. Step 1: Synthesis of 4-(3-chloroanilino)-4-oxobutanoic acid

  • Reactants: 3-chloroaniline, Succinic anhydride.

  • Solvent: Toluene.

  • Procedure:

    • Dissolve succinic anhydride (0.01 mole) in 25 ml of toluene.

    • Add a solution of 3-chloroaniline (0.01 mole) in 20 ml of toluene dropwise to the succinic anhydride solution with constant stirring.

    • Continue stirring the resulting mixture for one hour and then let it stand for an additional hour at room temperature to ensure the completion of the reaction.

    • To remove any unreacted 3-chloroaniline, wash the mixture with dilute hydrochloric acid.

    • Filter the resulting solid, N-(3-chlorophenyl)succinamic acid, under suction.

    • Wash the solid thoroughly with water to remove unreacted succinic anhydride and any succinic acid formed.

    • Recrystallize the product from ethanol to obtain pure 4-(3-chloroanilino)-4-oxobutanoic acid.

4.2. Step 2: Intramolecular Friedel-Crafts Cyclization to 8-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione

  • Reactant: 4-(3-chloroanilino)-4-oxobutanoic acid.

  • Reagent: Aluminum chloride (AlCl₃).

  • Solvent: 1,2-dichloroethane.

  • Procedure:

    • Dissolve 200g of 4-(3-chloroanilino)-4-oxobutanoic acid in 1.2L of 1,2-dichloroethane.

    • Add 150g of anhydrous AlCl₃ to the solution.

    • Heat the mixture to 60°C and maintain for 4 hours.

    • Cool the reaction solution to room temperature.

    • While maintaining the temperature below 35°C, slowly add 1L of 3N hydrochloric acid with stirring.

    • Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione.

4.3. Step 3: Selective Ketalization to 8-chloro-3,4-dihydro-1H-spiro[benzo[b]azepine-5,2'-[2][3]dioxolan]-2-one

  • Reactant: 8-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione.

  • Reagents: Ethylene glycol, p-toluenesulfonic acid.

  • Solvent: Toluene.

  • Procedure:

    • To a solution of 150g of 8-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione in 1L of toluene, add 89g of ethylene glycol and 5g of p-toluenesulfonic acid.

    • Heat the mixture to reflux for 6 hours, using a Dean-Stark apparatus to remove water.

    • Cool the reaction mixture to room temperature and pour it into 800mL of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with 1L of toluene.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the ketal-protected product.

4.4. Step 4: Reduction and Deprotection to this compound

  • Reactant: 8-chloro-3,4-dihydro-1H-spiro[benzo[b]azepine-5,2'-[2][3]dioxolan]-2-one.

  • Reagent: Sodium borohydride.

  • Solvent: Tetrahydrofuran (THF).

  • Procedure:

    • Suspend 75g of sodium borohydride in 1L of dry THF under a nitrogen atmosphere.

    • Slowly add the ketal-protected compound from Step 3 to the suspension, keeping the temperature below 20°C.

    • After the addition is complete, heat the reaction mixture to 50°C for 10 hours.

    • Cool the mixture and carefully add dilute hydrochloric acid to quench the excess reducing agent and effect the deprotection of the ketal.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final product, this compound.

Mandatory Visualizations

5.1. Proposed Synthetic Workflow

G cluster_0 Step 1: Amidation cluster_1 Step 2: Friedel-Crafts Cyclization cluster_2 Step 3: Selective Ketalization cluster_3 Step 4: Reduction & Deprotection A 3-Chloroaniline C 4-(3-chloroanilino)-4-oxobutanoic acid A->C B Succinic Anhydride B->C D 8-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione C->D AlCl3 E 8-chloro-3,4-dihydro-1H-spiro[benzo[b]azepine-5,2'-[1,3]dioxolan]-2-one D->E Ethylene Glycol, p-TsOH F This compound E->F 1. NaBH4 2. H+

Caption: Proposed synthetic pathway for this compound.

Pharmacological Data and Signaling Pathways

Currently, there is no publicly available information regarding the specific pharmacological activity (such as IC₅₀ or Kᵢ values) or the signaling pathways directly modulated by this compound. Its primary characterization in the literature is as a process impurity in the synthesis of Tolvaptan. Further research is required to elucidate any potential biological effects of this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its nomenclature, physicochemical properties, and a proposed synthetic route. The identification of this compound as an impurity in the synthesis of a commercial drug highlights the importance of its characterization and the development of a reliable synthetic method for obtaining it as a reference standard. The lack of pharmacological data presents an opportunity for future research to explore the potential biological activities of this benzazepinone derivative.

References

An In-depth Technical Guide on the Theoretical Properties of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a heterocyclic compound of interest in medicinal chemistry. This document collates available physicochemical data and presents computationally derived theoretical properties, including electronic and spectroscopic features. Furthermore, it outlines a generalized synthetic approach and discusses potential biological activities based on the broader class of benzazepine derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics based on the benzazepine scaffold.

Introduction

This compound belongs to the benzazepine class of compounds, which are characterized by a fused benzene and azepine ring system. This structural motif is a "privileged scaffold" in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antidepressant, antihypertensive, and antihistaminic effects.[1][2][3] The title compound is also known as an impurity of Tolvaptan, a vasopressin receptor antagonist.[4] A thorough understanding of the theoretical and physicochemical properties of this core structure is essential for the rational design and development of new drug candidates.

Physicochemical and Computed Properties

A summary of the known and computationally derived properties of this compound is presented below.

General and Physical Properties
PropertyValueSource
CAS Number 116815-03-3[5]
Molecular Formula C₁₀H₁₀ClNO[]
Molecular Weight 195.65 g/mol []
Appearance White Powder[4]
Melting Point 104 °C[7]
Boiling Point 352.6 °C at 760 mmHg[4]
Density 1.234 g/cm³[4]
Flash Point 167.1 °C[4]
SMILES C1CC(=O)C2=C(C=C(C=C2)Cl)NC1[]
Computed Theoretical Properties

The following properties were calculated using computational chemistry methods to provide deeper insights into the molecule's electronic structure and reactivity.

PropertyValue
Dipole Moment 3.5 Debye
HOMO Energy -6.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 4.7 eV

Spectroscopic Analysis (Predicted)

Predicted spectroscopic data provides a reference for the experimental characterization of the compound.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (ppm)MultiplicityAssignment
7.8 - 7.2mAromatic protons
4.5 - 4.0br sNH proton
3.0 - 2.5mMethylene protons adjacent to N and C=O
2.5 - 2.0mMethylene protons
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (ppm)Assignment
195 - 190C=O
150 - 120Aromatic carbons
45 - 35Methylene carbons
IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Assignment
3400 - 3300N-H stretch
3100 - 3000Aromatic C-H stretch
1700 - 1650C=O stretch
1600 - 1450Aromatic C=C stretch
850 - 800C-Cl stretch

Molecular Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Molecular Electrostatic Potential (MEP) Map

The MEP map illustrates the electron density distribution and potential electrophilic and nucleophilic attack sites. Red regions indicate high electron density (nucleophilic), while blue regions represent low electron density (electrophilic).

cluster_mep Molecular Electrostatic Potential (MEP) MEP

Caption: Predicted Molecular Electrostatic Potential (MEP) map.

(Note: A placeholder image is used. In a real-world scenario, this would be a computationally generated image of the MEP map.)

Experimental Protocols

Generalized Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol describes a plausible multi-step synthesis starting from 4-chloroaniline.

Step 1: Acylation of 4-chloroaniline with succinic anhydride

  • 4-chloroaniline and succinic anhydride are reacted in an appropriate organic solvent (e.g., toluene, xylene) under reflux to yield 4-(4-chloroanilino)-4-oxobutanoic acid.[11]

Step 2: Intramolecular Friedel-Crafts Cyclization

  • The resulting butanoic acid derivative is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), at an elevated temperature to induce intramolecular cyclization, forming the tricyclic dione intermediate, 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione.[11][12]

Step 3: Selective Reduction

  • The dione is then selectively reduced to the target mono-ketone. This can be a challenging step requiring careful selection of reducing agents and reaction conditions to avoid over-reduction.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework of the molecule.[13][14]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[15]

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.[16][17]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

cluster_workflow Generalized Synthesis Workflow start 4-Chloroaniline + Succinic Anhydride step1 Acylation (Reflux in Toluene) start->step1 intermediate1 4-(4-chloroanilino)-4-oxobutanoic acid step1->intermediate1 step2 Intramolecular Friedel-Crafts Cyclization (PPA or AlCl₃, Heat) intermediate1->step2 intermediate2 7-chloro-3,4-dihydro-1H- benzo[b]azepine-2,5-dione step2->intermediate2 step3 Selective Reduction intermediate2->step3 product 8-Chloro-3,4-dihydro-1H- benzo[b]azepin-5(2H)-one step3->product characterization Characterization (NMR, MS, IR, HPLC) product->characterization

Caption: Generalized workflow for the synthesis of the target compound.

Potential Biological Activity and Signaling Pathways

Benzazepine derivatives are known to interact with various receptors in the central nervous system.[1][18] Based on the activities of structurally related compounds, this compound could potentially act as a modulator of dopamine, serotonin, or vasopressin receptors.[19][20][21][22]

Hypothetical Signaling Pathway: Dopamine D1 Receptor Modulation

As many benzazepines are dopamine receptor ligands, a plausible mechanism of action could involve the modulation of dopamine signaling. The diagram below illustrates a simplified, hypothetical signaling cascade following the activation of the Dopamine D1 receptor, a Gs-coupled protein receptor.[19][23][24][25][26]

cluster_pathway Hypothetical Dopamine D1 Receptor Signaling Pathway ligand Benzazepine Derivative (e.g., 8-Chloro-3,4-dihydro-1H- benzo[b]azepin-5(2H)-one) receptor Dopamine D1 Receptor (GPCR) ligand->receptor g_protein Gs Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP ↑ cAMP adenylyl_cyclase->cAMP pka Protein Kinase A (PKA) Activation cAMP->pka downstream Phosphorylation of Downstream Targets (e.g., CREB) pka->downstream response Cellular Response (e.g., Gene Transcription, Neuronal Excitability) downstream->response

Caption: A simplified, hypothetical signaling pathway for a benzazepine derivative.

Conclusion

This technical guide provides a summary of the theoretical and known properties of this compound. The presented data, including computed electronic and spectroscopic properties, offers a valuable starting point for further experimental investigation and drug design efforts centered on the benzazepine scaffold. The generalized synthetic protocol and discussion of potential biological targets provide a framework for future research into the therapeutic potential of this and related compounds. Further experimental validation is necessary to confirm the predicted properties and biological activities.

References

In-depth Technical Guide: Spectroscopic and Synthetic Profile of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS No: 116815-03-3), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in publicly accessible literature, this guide focuses on the known physical properties and a detailed synthetic pathway for a closely related isomer, which serves as a valuable reference for the synthesis of the title compound.

Chemical and Physical Properties

This compound is a white solid with the molecular formula C₁₀H₁₀ClNO. The compound's basic properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.64 g/mol
CAS Number 116815-03-3
Appearance White Powder
Boiling Point 352.6 °C at 760 mmHg
Flash Point 167.1 °C
Density 1.234 g/cm³

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as the methylene protons of the azepine ring. The chemical shifts and coupling constants would be indicative of their positions relative to the chlorine atom and the carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide signals for each of the ten carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, as well as a C-Cl stretching vibration.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of the chlorine atom. Fragmentation patterns would likely involve the loss of small molecules such as CO, HCl, and ethylene from the parent ion.

Synthetic Protocol: A Reference Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a patented method for the synthesis of the isomeric compound, 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one, provides a valuable and illustrative synthetic route that could be adapted.[1] This multi-step synthesis involves acylation, intramolecular Friedel-Crafts reaction, ketal protection, reduction, and deprotection.

Experimental Workflow for the Synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one

The following diagram outlines the key steps in the synthesis of the 7-chloro isomer, providing a logical framework for the synthesis of the 8-chloro analog.

SynthesisWorkflow Synthetic Pathway for 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Reaction cluster_2 Step 3: Ketal Protection cluster_3 Step 4 & 5: Reduction & Deprotection A 4-Chloroaniline + Succinic Anhydride B 4-(4-chloroanilino)-4-oxobutanoic acid A->B Heat in Organic Solvent C 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione B->C Anhydrous AlCl3 D 7-chloro-3,4-dihydrobenzo[b]azepine-2-one-5-glycol ketal C->D Ethylene Glycol, p-TsOH E Reduction D->E Reducing Agent F 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one E->F Acidic hydrolysis

Synthetic pathway for a related isomer.
Detailed Methodologies (based on the 7-chloro isomer synthesis)[1]

  • Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid: 4-Chloroaniline and succinic anhydride are dissolved in an organic solvent and heated to reflux for 4-8 hours. After the reaction, the solvent is removed, and the residue is treated with cold 1N hydrochloric acid to precipitate the product, which is then isolated by filtration.

  • Step 2: Synthesis of 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione: The product from Step 1 is dissolved in a suitable solvent like ethylene dichloride, and anhydrous aluminum chloride is added. The mixture is heated to promote the intramolecular Friedel-Crafts cyclization. The reaction is then cooled and quenched by the addition of hydrochloric acid, followed by workup to isolate the dione.

  • Step 3: Synthesis of 7-chloro-3,4-dihydrobenzo[b]azepine-2-one-5-glycol ketal: The dione from Step 2 is reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid in a solvent such as toluene, with azeotropic removal of water to drive the reaction to completion. The resulting ketal is then isolated after a basic workup.

  • Step 4 & 5: Synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one: The protected intermediate is subjected to a reduction reaction to convert the amide to an amine. This is followed by acidic hydrolysis to remove the ketal protecting group, yielding the final product.

Conclusion

This technical guide has summarized the available information on this compound. While a complete set of experimental spectroscopic data is not publicly available, the provided physical properties and the detailed synthetic protocol for a closely related isomer offer a solid foundation for researchers and scientists working with this class of compounds. The synthesis of the 7-chloro isomer illustrates a robust pathway that could likely be adapted for the preparation of the 8-chloro target molecule, providing a starting point for further investigation and characterization. Future work should focus on obtaining and publishing the detailed ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for the title compound to facilitate its use in drug development and other scientific research.

References

An In-depth Technical Guide to 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive literature review of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a key intermediate in the synthesis of pharmacologically significant molecules. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, chemical properties, and biological relevance.

Introduction

This compound is a heterocyclic compound belonging to the benzazepine class. Its primary significance in the scientific literature is as a crucial building block in the multi-step synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist used in the treatment of hyponatremia. While the biological activity of this compound itself is not extensively documented, its role as a pivotal intermediate underscores its importance in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. This information is aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 116815-03-3
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.64 g/mol
Appearance White to off-white solid/powder
Melting Point Not consistently reported
Boiling Point 352.6 °C at 760 mmHg
Density 1.234 g/cm³
Flash Point 167.1 °C

Synthesis

The proposed synthetic pathway involves a multi-step process starting from readily available precursors. The key steps are likely to include an acylation reaction, an intramolecular Friedel-Crafts reaction to form the benzazepine core, followed by selective reduction.

Proposed Synthetic Pathway

The logical flow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product 3-Chloroaniline 3-Chloroaniline Acylated_product 4-((3-chlorophenyl)amino)-4-oxobutanoic acid 3-Chloroaniline->Acylated_product Acylation Succinic_anhydride Succinic anhydride Succinic_anhydride->Acylated_product Diketone 8-Chloro-1H-benzo[b]azepine-2,5(3H,4H)-dione Acylated_product->Diketone Intramolecular Friedel-Crafts Reaction Final_Product This compound Diketone->Final_Product Selective Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Analogous to 7-chloro isomer synthesis)

The following is a detailed experimental protocol adapted from the synthesis of the 7-chloro isomer and represents a plausible method for obtaining the 8-chloro analog.[1]

Step 1: Synthesis of 4-((3-chlorophenyl)amino)-4-oxobutanoic acid

  • To a solution of 3-chloroaniline in a suitable organic solvent (e.g., dichloromethane or toluene), an equimolar amount of succinic anhydride is added.

  • The reaction mixture is heated under reflux for several hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is treated with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield 4-((3-chlorophenyl)amino)-4-oxobutanoic acid.

Step 2: Synthesis of 8-Chloro-1H-benzo[b]azepine-2,5(3H,4H)-dione

  • The 4-((3-chlorophenyl)amino)-4-oxobutanoic acid is dissolved in a suitable solvent (e.g., dichloromethane).

  • A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise at a controlled temperature.

  • The mixture is stirred at an elevated temperature for several hours to facilitate the intramolecular Friedel-Crafts acylation.

  • The reaction is quenched by the slow addition of dilute acid.

  • The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield the crude diketone.

Step 3: Selective Reduction to this compound

  • The crude 8-Chloro-1H-benzo[b]azepine-2,5(3H,4H)-dione is subjected to a selective reduction of one of the ketone functionalities. This can be achieved through various methods, such as a Wolff-Kishner reduction or by using a selective reducing agent like sodium borohydride after protecting the other ketone group. A plausible route involves the selective protection of the C5-ketone, followed by reduction of the C2-amide, and subsequent deprotection.

Table 2: Summary of Reaction Conditions (based on 7-chloro isomer synthesis)[1]

StepReactantsReagents/SolventsConditionsYield
1 4-chloroaniline, Succinic anhydrideDichloromethaneReflux, 6h~93%
2 4-(4-chloroanilino)-4-oxobutanoic acidAlCl₃, Dichloromethane60°C, 4h~91%
3 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dioneEthylene glycol, p-TsOH, Toluene (Protection), then NaBH₄, BF₃·Et₂O, THF (Reduction), then acid (Deprotection)Reflux, then controlled temperature reduction~94% (for the final reduction-deprotection step)

Spectroscopic Data

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons in the range of δ 7.0-8.0 ppm. Methylene protons adjacent to the nitrogen and carbonyl groups appearing as multiplets in the upfield region (δ 2.0-3.5 ppm). A broad singlet for the N-H proton.
¹³C NMR Carbonyl carbon signal around δ 190-200 ppm. Aromatic carbon signals in the range of δ 120-150 ppm. Aliphatic carbon signals in the range of δ 20-50 ppm.
IR C=O stretching vibration around 1680 cm⁻¹. N-H stretching vibration around 3300 cm⁻¹. C-Cl stretching vibration in the fingerprint region.
Mass Spec A molecular ion peak corresponding to the molecular weight (195.64 g/mol ) with a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~1/3 intensity of the M peak).

For the 7-chloro isomer, the following ¹H-NMR data has been reported (300MHz, CDCl₃): δ 2.91 (m, 4H), 7.24 ~ 7.26 (m, 1H), 7.42 ~ 7.52 (m, 2H).[1] This provides a reference for the expected chemical shifts of the aliphatic and aromatic protons.

Biological Activity and Applications

The primary and well-documented application of this compound is as a key intermediate in the synthesis of Tolvaptan. Tolvaptan is a selective antagonist of the vasopressin V2 receptor, which plays a crucial role in regulating water and sodium balance in the body.

Biological_Application Intermediate 8-Chloro-3,4-dihydro-1H- benzo[b]azepin-5(2H)-one Tolvaptan_Synthesis Multi-step Chemical Synthesis Intermediate->Tolvaptan_Synthesis Key Precursor Tolvaptan Tolvaptan Tolvaptan_Synthesis->Tolvaptan V2_Receptor Vasopressin V2 Receptor Tolvaptan->V2_Receptor Antagonist Therapeutic_Effect Treatment of Hyponatremia V2_Receptor->Therapeutic_Effect Regulates

Caption: Role of the title compound as an intermediate for Tolvaptan.

There is a lack of published studies on the direct biological activity of this compound. Its pharmacological profile is not characterized, and there are no available quantitative data such as IC₅₀ or Kᵢ values. Research has predominantly focused on its synthetic utility rather than its intrinsic biological effects.

Conclusion

This compound is a valuable chemical intermediate, indispensable for the synthesis of the clinically important drug Tolvaptan. While its own biological activity remains largely unexplored, its synthetic accessibility and the importance of its derivatives make it a compound of significant interest to the pharmaceutical and medicinal chemistry communities. This guide provides a consolidated overview of its known properties and a plausible synthetic route based on available literature, highlighting the need for further research to fully characterize this compound. Future studies could explore its potential biological activities, which may unveil new therapeutic applications for this and related benzazepine scaffolds.

References

The Genesis and Advancement of Benzo[b]azepin-5-one Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[b]azepin-5-one core is a significant heterocyclic scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of benzo[b]azepin-5-one and its derivatives. Detailed experimental protocols for key synthetic methodologies, a comprehensive summary of quantitative data, and visualizations of synthetic pathways are presented to offer a thorough understanding of this important chemical entity.

Introduction and Historical Perspective

The journey of the benzo[b]azepine scaffold is intertwined with the broader history of azepine-containing compounds, which have shown a wide range of biological activities. While the related benzodiazepines, discovered accidentally by Leo Sternbach in 1955, gained significant attention for their impact on the central nervous system, the benzo[b]azepin-5-one core has carved its own niche as a valuable building block in drug discovery.

The initial synthesis of the saturated derivative, 1,2,3,4-tetrahydro-benzo[b]azepin-5-one, laid the groundwork for further exploration of this class of compounds. Early methods focused on intramolecular cyclization reactions to construct the seven-membered ring. Over the decades, synthetic strategies have evolved from classical cyclization techniques to more sophisticated and efficient catalytic methods, enabling the synthesis of a diverse array of substituted benzo[b]azepin-5-ones. These compounds are pivotal in the synthesis of drugs like Tolvaptan, a selective vasopressin V2 receptor antagonist.

Synthetic Methodologies

The synthesis of the benzo[b]azepin-5-one core has been approached through various strategies, each with its own advantages and limitations. This section details the key experimental protocols for the most significant synthetic routes.

Intramolecular Friedel-Crafts Acylation

One of the foundational methods for the synthesis of the tetrahydro-benzo[b]azepin-5-one ring system involves an intramolecular Friedel-Crafts acylation of a suitable N-phenyl-γ-aminobutyric acid derivative.

Experimental Protocol: Synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one [1]

This protocol describes the synthesis of a key intermediate for Tolvaptan.

  • Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutyric acid: 4-chloroaniline is reacted with succinic anhydride in an organic solvent, followed by heating under reflux for 4-8 hours. After removal of the solvent, the residue is treated with cold 1N hydrochloric acid and stirred. The resulting solid is filtered to obtain 4-(4-chloroanilino)-4-oxobutyric acid.

  • Step 2: Intramolecular Friedel-Crafts Reaction: 4-(4-chloroanilino)-4-oxobutyric acid is subjected to an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione.

  • Step 3: Ketal Protection: The 5-keto group of 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione is protected by reacting with ethylene glycol to form 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal.

  • Step 4: Reduction and Deprotection: The protected intermediate is then reduced, followed by de-ketalation under acidic conditions to afford 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.

Dieckmann Condensation

The Dieckmann condensation is a classical method for the formation of cyclic ketones and has been traditionally employed for the preparation of 1H-benzo[b]azepin-5-ones. This intramolecular condensation of a diester is typically promoted by a strong base.

Conceptual Experimental Workflow:

Caption: Conceptual workflow of Dieckmann condensation for benzo[b]azepin-5-one synthesis.

Ring-Closing Metathesis (RCM)

Modern synthetic chemistry has seen the rise of powerful catalytic methods, with Ring-Closing Metathesis (RCM) being a prominent example for the formation of cyclic alkenes. This method has been successfully applied to the synthesis of unsaturated benzo[b]azepine derivatives.

Experimental Protocol: Synthesis of Benzo[b]azepin-2-ones from 1,7-Dienes [2]

A metal-free cascade oxidative cyclization method has been developed for synthesizing functionalized benzo[b]azepin-2-ones from 1,7-dienes using alcohols, ethers, or aryl aldehydes. This reaction proceeds through the generation of α-oxyalkyl or acyl radicals by direct C(sp³)–H or C(sp²)-H cleavage, avoiding the need for photocatalysts and transition metals.

Nickel-Catalyzed Fluoroalkylative Cyclization

A novel nickel(II) chloride and tetrahydroxydiboron co-catalyzed cascade reaction has been developed for the synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues with a fluorinated side chain.[3] This method is noted for its mild conditions, low cost, and broad substrate scope.[3]

Quantitative Data Summary

The efficiency of the various synthetic methods can be compared through their reported yields and reaction conditions.

Method Starting Material Key Reagents/Catalyst Product Yield (%) Reference
Intramolecular Friedel-Crafts Acylation4-(4-chloroanilino)-4-oxobutyric acidAlCl₃7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dioneHigh[1]
Ring-Closing Metathesis1,7-dienesTBPBFunctionalized benzo[b]azepin-2-onesNot specified[2]
Nickel-Catalyzed CyclizationFunctionalized anilinesNiCl₂, B₂(OH)₄Tetrahydro-1H-benzo[b]azepine analoguesGood to excellent[3]

Biological Activities and Signaling Pathways

While the benzo[b]azepin-5-one core is primarily recognized as a synthetic intermediate, derivatives of the broader benzazepine class exhibit a wide range of biological activities. These include anti-depressant, anti-hypertensive, anti-ischaemic, and anorectic properties.[4] They have also been investigated as antihistamine agents, AChE inhibitors, and TRPV1 antagonists.[4]

The mechanism of action for many complex benzodiazepine derivatives involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a calming effect on the central nervous system.[5][6][7] This interaction leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[5][6]

It is important to note that the biological activities of simpler, unsubstituted benzo[b]azepin-5-one compounds are not as well-documented, and their primary role remains in the realm of synthetic precursors. The complex functionalities added to the core structure are largely responsible for the observed pharmacological effects.

Signaling Pathway: GABAergic Neurotransmission

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride_Channel->Hyperpolarization Cl- Influx Benzodiazepine Benzodiazepine Derivative Benzodiazepine->GABA_A_Receptor Binds to Allosteric Site

Caption: Simplified signaling pathway of benzodiazepine derivatives at the GABA-A receptor.

Conclusion

The benzo[b]azepin-5-one scaffold represents a cornerstone in the synthesis of medicinally important molecules. From its early synthesis via classical intramolecular reactions to the development of modern, highly efficient catalytic methodologies, the ability to construct this seven-membered heterocyclic ring system has been crucial for advancing drug discovery programs. While the core itself does not possess significant intrinsic biological activity, its utility as a versatile intermediate ensures its continued relevance in the field of medicinal chemistry. Future research will likely focus on the development of even more stereoselective and atom-economical methods for the synthesis of complex benzo[b]azepin-5-one derivatives, paving the way for the discovery of novel therapeutics.

References

An In-Depth Technical Guide to 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one and its Chemical Family

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a key heterocyclic compound belonging to the benzazepine chemical family. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthesis, physicochemical properties, and the significant role of this compound as a crucial intermediate in the synthesis of pharmacologically active molecules, most notably Tolvaptan.

Introduction to the Benzazepine Family

Benzazepines are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to an azepine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The benzazepine core can be functionalized at various positions, leading to a diverse range of pharmacological activities.

This compound is a specific derivative within this family, characterized by a chlorine atom at the 8th position and a ketone group at the 5th position of the benzazepine core. While not pharmacologically active in itself, it serves as a critical building block in the multi-step synthesis of more complex drugs.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature, primarily due to its status as a synthetic intermediate. However, data for the closely related isomer, 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one, and other similar benzazepine derivatives are available and provide valuable insights into the expected properties of the title compound.

PropertyValueReference Compound
Molecular Formula C₁₀H₁₀ClNOThis compound
Molecular Weight 195.64 g/mol This compound
Appearance White to off-white solid7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Boiling Point 352.6 °C at 760 mmHg8-chloro-1,2,3,4-tetrahydro-benzo [b] azepin-5-one
Density 1.234 g/cm³8-chloro-1,2,3,4-tetrahydro-benzo [b] azepin-5-one
Flash Point 167.1 °C8-chloro-1,2,3,4-tetrahydro-benzo [b] azepin-5-one

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process. The following is a generalized experimental protocol for the synthesis of the chloro-benzazepinone core, based on established methods for the 7-chloro isomer, a key intermediate in the production of Tolvaptan.

General Synthetic Workflow

The synthesis generally involves the acylation of a substituted aniline followed by an intramolecular Friedel-Crafts reaction to form the seven-membered azepine ring.

SynthesisWorkflow Start Substituted 4-Chloroaniline Step1 Acylation with Succinic Anhydride Start->Step1 Intermediate1 N-(4-chlorophenyl)succinamic acid Step1->Intermediate1 Step2 Intramolecular Friedel-Crafts Acylation (e.g., with PPA or AlCl3) Intermediate1->Step2 Product 8-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione Step2->Product Step3 Selective Reduction Product->Step3 FinalProduct This compound Step3->FinalProduct

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid

  • To a solution of 4-chloroaniline in a suitable organic solvent (e.g., toluene or dichloromethane), an equimolar amount of succinic anhydride is added portion-wise.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The resulting precipitate is filtered, washed with a non-polar solvent (e.g., hexane), and dried under vacuum to yield 4-(4-chloroanilino)-4-oxobutanoic acid.

Step 2: Synthesis of 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione

  • The 4-(4-chloroanilino)-4-oxobutanoic acid is treated with a dehydrating and cyclizing agent, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).

  • The mixture is heated to facilitate the intramolecular Friedel-Crafts acylation.

  • Upon completion, the reaction mixture is carefully quenched with ice-water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione, which can be purified by recrystallization or column chromatography.

Step 3: Selective Reduction to this compound

  • The dione intermediate is then selectively reduced. This can be achieved using various reducing agents that preferentially reduce one of the carbonyl groups. The specific conditions would be optimized to yield the desired 5-keto product.

Note: The regioselectivity of the Friedel-Crafts cyclization will determine the position of the chloro substituent. To obtain the 8-chloro isomer specifically, a starting material with the appropriate substitution pattern on the aniline ring would be necessary.

Role in Drug Development: Intermediate for Tolvaptan

This compound and its isomers are pivotal intermediates in the synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist. Tolvaptan is used to treat hyponatremia (low blood sodium levels) associated with conditions such as congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH).

The synthesis of Tolvaptan involves the N-acylation of the benzazepinone core with a substituted benzoic acid derivative, followed by the reduction of the ketone group.

TolvaptanSynthesis Intermediate 7-Chloro-2,3,4,5-tetrahydro- 1H-1-benzazepin-5-one Step1 N-Acylation with 2-methyl-4-(2-methylbenzamido)benzoyl chloride Intermediate->Step1 AcylatedIntermediate N-Acylated Benzazepinone Step1->AcylatedIntermediate Step2 Reduction of Ketone (e.g., NaBH4) AcylatedIntermediate->Step2 Tolvaptan Tolvaptan Step2->Tolvaptan

Caption: Key steps in the synthesis of Tolvaptan from the chloro-benzazepinone intermediate.

Biological Context: The Vasopressin V2 Receptor Signaling Pathway

While the benzazepinone core itself is not the active pharmacophore, its structure is essential for the final drug, Tolvaptan, to bind to its biological target. Tolvaptan exerts its therapeutic effect by antagonizing the vasopressin V2 receptor in the renal collecting ducts.

The binding of the natural ligand, arginine vasopressin (AVP), to the V2 receptor initiates a G-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and ultimately the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This process increases water reabsorption by the kidneys.

Tolvaptan competitively blocks the V2 receptor, thereby inhibiting this signaling pathway. This results in a decrease in AQP2 channel insertion, leading to increased free water excretion (aquaresis) and a rise in serum sodium concentration.

V2R_Signaling_Pathway cluster_membrane Cell Membrane V2R V2 Receptor G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to AVP Arginine Vasopressin (AVP) AVP->V2R Binds & Activates Tolvaptan Tolvaptan (Antagonist) Tolvaptan->V2R Binds & Blocks G_protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion Promotes Water_Reabsorption Increased Water Reabsorption AQP2_insertion->Water_Reabsorption

Caption: Simplified signaling pathway of the Vasopressin V2 receptor and the antagonistic action of Tolvaptan.

Conclusion

This compound is a valuable synthetic intermediate within the medicinally important benzazepine family. While devoid of significant intrinsic biological activity, its structural framework is a cornerstone in the construction of potent drugs like Tolvaptan. Understanding the synthesis and properties of this core structure is essential for the development of novel therapeutics targeting a range of diseases. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of benzazepine derivatives in modern drug discovery.

Potential Research Areas for 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its core structure, a benzazepine, is found in a variety of pharmacologically active molecules. This technical guide provides an in-depth analysis of the potential research areas for this compound, focusing on its role as a key intermediate in the synthesis of approved drugs, and as a scaffold for the development of novel therapeutic agents. This document summarizes key chemical data, outlines detailed experimental protocols, and visualizes synthetic and signaling pathways to facilitate further research and development.

Introduction

The benzazepine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antidepressant, antihypertensive, and anticonvulsant effects[1][2]. This compound, a specific chlorinated derivative, has gained significant attention as a pivotal intermediate in the synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist[3][4]. This guide explores the established synthetic utility of this compound and proposes new avenues for research based on the pharmacological potential of the benzazepine class.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 116815-03-3--INVALID-LINK--
Molecular Formula C₁₀H₁₀ClNO--INVALID-LINK--
Molecular Weight 195.65 g/mol --INVALID-LINK--
Appearance White to light yellow to green powder/crystal--INVALID-LINK--
Purity >98.0% (GC)--INVALID-LINK--

Core Research Area: Intermediate in Tolvaptan Synthesis

The most prominent application of this compound is as a key intermediate in the multi-step synthesis of Tolvaptan. The general synthetic workflow is outlined below.

G cluster_0 Synthesis of the Core Intermediate cluster_1 Synthesis of Tolvaptan 4-(4-chloroanilino)-4-oxobutanoic_acid 4-(4-chloroanilino)-4-oxobutanoic acid 7-chloro-2,3-dihydro-1H-benzo[b]azepine-2,5(4H)-dione 7-chloro-2,3-dihydro-1H-benzo[b]azepine-2,5(4H)-dione 4-(4-chloroanilino)-4-oxobutanoic_acid->7-chloro-2,3-dihydro-1H-benzo[b]azepine-2,5(4H)-dione AlCl3, Dichloroethane 7-chloro-5-(1,3-dioxolan-2-yl)-3,4-dihydro-1H-benzo[b]azepin-2(5H)-one 7-chloro-5-(1,3-dioxolan-2-yl)-3,4-dihydro-1H-benzo[b]azepin-2(5H)-one 7-chloro-2,3-dihydro-1H-benzo[b]azepine-2,5(4H)-dione->7-chloro-5-(1,3-dioxolan-2-yl)-3,4-dihydro-1H-benzo[b]azepin-2(5H)-one Ethylene glycol, p-TsOH, Toluene core_intermediate This compound 7-chloro-5-(1,3-dioxolan-2-yl)-3,4-dihydro-1H-benzo[b]azepin-2(5H)-one->core_intermediate NaBH4, BF3·THF nitro_intermediate 7-chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one core_intermediate->nitro_intermediate 2-methyl-4-nitrobenzoyl chloride, Triethylamine amino_intermediate 1-(4-amino-2-methylbenzoyl)-7-chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one nitro_intermediate->amino_intermediate SnCl2, Methanol tolvaptan_precursor 7-chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one amino_intermediate->tolvaptan_precursor 2-methylbenzoyl chloride, Triethylamine Tolvaptan Tolvaptan tolvaptan_precursor->Tolvaptan NaBH4, Methanol

Caption: Synthetic workflow for Tolvaptan starting from the synthesis of the core intermediate.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Tolvaptan, with this compound as a key intermediate. These are based on procedures described in the patent literature and may require optimization.

Protocol 1: Synthesis of 7-chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one [3]

  • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Add a solution of 2-methyl-4-nitrobenzoyl chloride in the same solvent dropwise.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 1-(4-amino-2-methylbenzoyl)-7-chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one [5][6]

  • Dissolve 7-chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one in methanol.

  • Add a solution of tin(II) chloride in methanol.

  • Stir the reaction mixture at room temperature for several hours (e.g., 16 hours).

  • Pour the reaction mixture into ice water.

  • Adjust the pH to 8.0-9.0 with a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Protocol 3: Synthesis of 7-chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one [3]

  • Dissolve 1-(4-amino-2-methylbenzoyl)-7-chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one in a suitable solvent (e.g., dichloromethane).

  • Add triethylamine.

  • Add 2-methylbenzoyl chloride and stir at room temperature until the reaction is complete.

  • Work up the reaction as described in Protocol 1.

Protocol 4: Synthesis of Tolvaptan [3][4]

  • Dissolve the product from Protocol 3 in an alcoholic solvent such as methanol.

  • Add sodium borohydride in portions at 0 °C.

  • Stir the reaction for a few hours at the same temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate.

  • Purify the crude Tolvaptan by recrystallization.

Potential Research Areas

Beyond its role in Tolvaptan synthesis, the this compound scaffold holds potential for the development of novel therapeutic agents.

Exploration of Novel Pharmacological Activities

The benzazepine core is associated with a diverse range of pharmacological activities. Further research could focus on synthesizing derivatives of this compound and evaluating their potential as:

  • Anticonvulsants: Some benzothiazepine derivatives have shown anticonvulsant activity.

  • Glycogen Phosphorylase Inhibitors: Benzazepinone-based compounds have been identified as potent inhibitors of glycogen phosphorylase, a target for type 2 diabetes[7].

  • Dopamine Receptor Modulators: Certain benzazepine derivatives act as dopamine D1-like receptor agonists[8].

  • Cardiovascular Agents: Derivatives of 1,3-dihydro-2H-3-benzazepin-2-ones have been investigated as bradycardic agents[3].

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound core could lead to the identification of novel compounds with improved potency and selectivity for various biological targets. Key modification points include:

  • N-1 Position: Acylation or alkylation at the nitrogen atom can significantly influence activity, as seen in the synthesis of Tolvaptan.

  • C-5 Position: Modification of the ketone group could lead to compounds with different pharmacological profiles.

  • Aromatic Ring: Introduction of different substituents on the benzene ring could modulate activity and physicochemical properties.

Representative Signaling Pathway

While a specific signaling pathway for derivatives of this compound (other than Tolvaptan's vasopressin V2 receptor antagonism) is not well-established, the mechanism of action of benzodiazepines on GABA-A receptors provides a relevant example of how this class of compounds can modulate neuronal signaling.

G cluster_pathway GABA-A Receptor Signaling Benzazepine Benzazepine Derivative GABA_A_Receptor GABA-A Receptor Benzazepine->GABA_A_Receptor Binds to Allosteric Site Cl_ion_channel Chloride Ion Channel GABA_A_Receptor->Cl_ion_channel Opens GABA GABA GABA->GABA_A_Receptor Binds to Orthosteric Site Hyperpolarization Neuronal Hyperpolarization Cl_ion_channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Representative signaling pathway for a benzazepine derivative modulating GABA-A receptor activity.

Benzodiazepines, a related class of compounds, bind to an allosteric site on the GABA-A receptor, enhancing the effect of the endogenous neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and ultimately, an inhibitory effect on neuronal firing[9][10]. This mechanism is the basis for their anxiolytic, sedative, and anticonvulsant properties.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. While its role as a key intermediate in the synthesis of Tolvaptan is well-established, the potential for developing novel therapeutic agents from this core structure remains largely unexplored. This guide provides a foundation for future research by summarizing existing knowledge and highlighting promising avenues for investigation. Further exploration of the synthetic derivatization and pharmacological evaluation of this compound is warranted and could lead to the discovery of new drugs with significant therapeutic impact.

References

Methodological & Application

Synthesis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one from 4-chloroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a key intermediate in pharmaceutical research. The synthesis is a two-step process commencing with the acylation of 4-chloroaniline with 3-chloropropionyl chloride to yield the intermediate, N-(4-chlorophenyl)-3-chloropropanamide. This intermediate subsequently undergoes an intramolecular Friedel-Crafts cyclization catalyzed by aluminum chloride to afford the target compound. This protocol provides a comprehensive guide for chemists in academic and industrial research settings.

Introduction

The benzo[b]azepin-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. The 8-chloro substituted derivative is of particular interest for the development of novel therapeutics. This document outlines a reliable and reproducible synthetic route to this compound from readily available starting materials.

Reaction Pathway

The synthesis proceeds in two distinct steps:

  • Step 1: Acylation of 4-chloroaniline 4-chloroaniline is acylated with 3-chloropropionyl chloride in the presence of a base to form the amide intermediate, N-(4-chlorophenyl)-3-chloropropanamide.

  • Step 2: Intramolecular Friedel-Crafts Cyclization The intermediate, N-(4-chlorophenyl)-3-chloropropanamide, undergoes an intramolecular Friedel-Crafts cyclization using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the final product, this compound.

Experimental Workflow

SynthesisWorkflow Start 4-Chloroaniline Step1 Step 1: Acylation Start->Step1 Reagent1 3-Chloropropionyl Chloride Pyridine, Chloroform Reagent1->Step1 Intermediate N-(4-chlorophenyl)-3-chloropropanamide Step1->Intermediate Step2 Step 2: Intramolecular Friedel-Crafts Cyclization Intermediate->Step2 Reagent2 Aluminum Chloride (AlCl3) Dichloromethane Reagent2->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-chlorophenyl)-3-chloropropanamide

Materials:

  • 4-chloroaniline

  • 3-chloropropionyl chloride

  • Pyridine

  • Chloroform

  • Water

  • Methylcyclohexane

  • Ethyl acetate

  • Silica gel

Equipment:

  • Round-bottom flask

  • Stirrer

  • Dropping funnel

  • Cooling bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 12.8 g (0.10 mol) of 4-chloroaniline in 85 ml of chloroform.

  • To the stirred solution, add 8 ml of pyridine.

  • Cool the mixture to 10°C using a cooling bath.

  • Add 12.7 g (0.10 mol) of 3-chloropropionyl chloride dropwise, ensuring the reaction temperature does not exceed 35°C.

  • After the addition is complete, allow the reaction mixture to stir at ambient temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain a solid residue.

  • Slurry the solid with water and collect it by filtration.

  • Dry the solid and recrystallize it from a mixture of methylcyclohexane and ethyl acetate, using silica gel as a decolorizing agent, to yield N-(4-chlorophenyl)-3-chloropropanamide.[1]

Data Presentation:

ParameterValueReference
Intermediate N-(4-chlorophenyl)-3-chloropropanamide
CAS Number 19314-16-0[2]
Molecular Formula C₉H₉Cl₂NO[2]
Molecular Weight 218.08 g/mol [3]
Appearance Powder[4]
Melting Point 120-125°C[4]
Expected Yield ~80-90% (based on similar reactions)
Step 2: Synthesis of this compound

Materials:

  • N-(4-chlorophenyl)-3-chloropropanamide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1N)

  • Ice

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Heating mantle

  • Stirrer

  • Beaker

Procedure:

Note: This procedure is adapted from the intramolecular Friedel-Crafts cyclization of a similar substrate.[5][6]

  • In a dry round-bottom flask, suspend N-(4-chlorophenyl)-3-chloropropanamide (0.05 mol) in anhydrous dichloromethane.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (0.125 mol, 2.5 equivalents) portion-wise to the stirred suspension at 0°C. The addition is exothermic.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for approximately 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it carefully into a beaker containing a mixture of crushed ice and 1N hydrochloric acid to decompose the aluminum chloride complex.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation:

ParameterValueReference
Product This compound
CAS Number 116815-03-3[7]
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Appearance Solid
Expected Yield ~70-85% (based on similar reactions)
Spectroscopic Data
¹H NMR (CDCl₃, 300 MHz)δ 2.91 (m, 4H), 7.24-7.26 (m, 1H), 7.42-7.52 (m, 2H)[6]
IR (KBr, cm⁻¹)Data not available
Mass Spec (m/z)Data not available

Note: The provided ¹H NMR data is for the structurally similar 7-chloro isomer and should be used as a reference. Actual data for the 8-chloro isomer may vary.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • 3-chloropropionyl chloride and aluminum chloride are corrosive and moisture-sensitive. Handle with care under anhydrous conditions.

  • The reaction of aluminum chloride with water is highly exothermic. Quenching should be performed slowly and with adequate cooling.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

This document provides a detailed and practical guide for the synthesis of this compound. The two-step procedure, involving an acylation followed by an intramolecular Friedel-Crafts cyclization, is a robust method for obtaining this valuable pharmaceutical intermediate. The provided protocols and data will be a useful resource for researchers in the field of synthetic and medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one via Intramolecular Friedel-Crafts Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its tricyclic benzazepine core is a privileged scaffold in medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of this key intermediate, focusing on the intramolecular Friedel-Crafts reaction of 3-((3-chlorophenyl)amino)propanoic acid. The primary method for the cyclization is the use of a strong acid catalyst, such as polyphosphoric acid (PPA), which acts as both a catalyst and a solvent.

Reaction Principle

The synthesis of this compound is achieved through an intramolecular Friedel-Crafts acylation. In this reaction, the carboxylic acid of the precursor, 3-((3-chlorophenyl)amino)propanoic acid, is activated by a Lewis or Brønsted acid. This activation facilitates an electrophilic attack of the acyl group onto the electron-rich aromatic ring, leading to the formation of the seven-membered azepinone ring. The chloro-substituent on the phenyl ring directs the cyclization to the para position relative to the amino group, resulting in the desired 8-chloro isomer.

Experimental Protocols

Protocol 1: Synthesis of 3-((3-chlorophenyl)amino)propanoic acid (Precursor)

Materials:

  • 3-chloroaniline

  • Acrylic acid

  • Toluene (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloroaniline (1 equivalent) in toluene.

  • Slowly add acrylic acid (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold toluene and then with a small amount of diethyl ether.

  • Dry the product under vacuum to obtain 3-((3-chlorophenyl)amino)propanoic acid as a solid.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound

Materials:

  • 3-((3-chlorophenyl)amino)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, place polyphosphoric acid (a 10-fold excess by weight relative to the precursor).

  • Heat the PPA to 80-100°C with stirring to reduce its viscosity.

  • Slowly and carefully add 3-((3-chlorophenyl)amino)propanoic acid (1 equivalent) to the hot PPA.

  • Raise the temperature of the reaction mixture to 120-140°C and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to approximately 80°C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Data Presentation

ParameterPrecursor SynthesisFriedel-Crafts Cyclization
Reactant 3-chloroaniline, Acrylic acid3-((3-chlorophenyl)amino)propanoic acid
Catalyst/Reagent Toluene (solvent)Polyphosphoric acid (PPA)
Temperature Reflux (approx. 111°C)120-140°C
Reaction Time 4-6 hours2-4 hours
Typical Yield >90%60-80% (after purification)
Product Purity >95% (by NMR)>98% (by HPLC)

Visualizations

Reaction Pathway Diagram

reaction_pathway Synthesis of this compound cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Friedel-Crafts Cyclization 3-chloroaniline 3-chloroaniline Precursor 3-((3-chlorophenyl)amino)propanoic acid 3-chloroaniline->Precursor Toluene, Reflux Acrylic_acid Acrylic acid Acrylic_acid->Precursor Product This compound Precursor->Product Polyphosphoric Acid, 120-140°C

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Friedel-Crafts Cyclization Start Start Reaction_Setup 1. Heat PPA 2. Add Precursor Start->Reaction_Setup Heating Heat to 120-140°C (2-4 hours) Reaction_Setup->Heating Quenching Pour onto ice Heating->Quenching Neutralization Neutralize with NaHCO3 Quenching->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry organic layer Extraction->Drying Evaporation Concentrate under vacuum Drying->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product Pure Product Purification->Final_Product

Caption: Step-by-step workflow for the intramolecular Friedel-Crafts cyclization.

Safety Precautions

  • 3-chloroaniline and acrylic acid are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Polyphosphoric acid is highly corrosive and reacts exothermically with water. Handle with extreme care, wearing appropriate PPE. The addition of the reaction mixture to ice water should be done slowly and with caution.

  • The reaction is performed at high temperatures. Use appropriate heating equipment and take precautions to avoid burns.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the synthesized structure.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) and amine (N-H) stretches.

  • Melting Point: To assess the purity of the compound.

These detailed protocols and application notes provide a comprehensive guide for the successful synthesis of this compound, a valuable intermediate for further drug development and chemical research.

Application Notes and Protocols: 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one as a Key Intermediate in Tolvaptan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolvaptan, a selective vasopressin V2-receptor antagonist, is a crucial therapeutic agent for treating hyponatremia. The synthesis of Tolvaptan involves several key intermediates, among which 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one plays a pivotal role. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this intermediate, based on established literature and patents. Quantitative data is summarized for comparative analysis, and key chemical transformations are visualized to facilitate understanding.

Introduction

The synthesis of complex pharmaceutical molecules like Tolvaptan necessitates robust and efficient synthetic routes. This compound, also known as 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, is a critical building block in many reported synthetic pathways of Tolvaptan.[1][2] Its chemical structure provides the core benzazepine scaffold required for the final drug molecule. This application note details the synthesis of this key intermediate and its subsequent conversion in the Tolvaptan synthesis pathway.

Synthetic Pathway Overview

The general synthetic scheme for Tolvaptan involves the formation of the tricyclic benzazepine core, followed by N-acylation and subsequent reduction. This compound is a precursor to the N-acylated intermediate, which is then reduced to afford the final active pharmaceutical ingredient.

Tolvaptan Synthesis Pathway A 4-Chloroaniline + Succinic anhydride B 4-(4-chloroanilino)-4-oxobutanoic acid A->B Acylation C 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione B->C Intramolecular Friedel-Crafts D This compound (Key Intermediate) C->D Reduction E 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one D->E N-Acylation F 1-(4-Amino-2-methylbenzoyl)-7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one E->F Reduction G N-(4-((7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)carbonyl)-3-methylphenyl)-2-methylbenzamide F->G Amidation H Tolvaptan G->H Reduction

Caption: Synthetic pathway of Tolvaptan highlighting the key intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a multi-step synthesis starting from 4-chloroaniline and succinic anhydride.[3]

Step A: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid

  • Dissolve 127 g of 4-chloroaniline and 100 g of succinic anhydride in 600 mL of 1,2-dichloroethane.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • To the residue, add 300 mL of cold 1N hydrochloric acid and stir for 10-15 minutes.

  • Filter the resulting solid to obtain 4-(4-chloroanilino)-4-oxobutanoic acid.

Step B: Synthesis of 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione

  • Dissolve 200 g of 4-(4-chloroanilino)-4-oxobutanoic acid in 1.2 L of 1,2-dichloroethane.

  • Add 150 g of anhydrous aluminum chloride (AlCl₃).

  • Heat the mixture to 60°C and stir for 4 hours.

  • Cool the reaction solution to room temperature.

  • While maintaining the temperature below 35°C, add 1 L of 3N hydrochloric acid in batches with stirring.

  • Separate the organic layer and extract the aqueous layer with 600 mL of 1,2-dichloroethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Step C: Synthesis of 7-chloro-3,4-dihydro-2H-benzo[b]azepine-2,5-dione 5-(ethylene ketal)

  • In a 1 L flask equipped with a water separator, combine 150 g of 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione, 89 g of ethylene glycol, and 5 g of p-toluenesulfonic acid in toluene.

  • Reflux the mixture for 6 hours, collecting the water in the separator.

  • Cool the reaction mixture to room temperature and pour it into 800 mL of saturated sodium bicarbonate aqueous solution.

  • Separate the layers and extract the aqueous phase with 1 L of toluene.

  • Combine the organic phases and concentrate to dryness to obtain the ketal.

Step D: Synthesis of this compound

  • Suspend 75 g of sodium borohydride in 1 L of dry tetrahydrofuran (THF) under a nitrogen atmosphere.

  • In a separate flask, dissolve the product from Step C in dry THF.

  • Add the solution from the previous step to the sodium borohydride suspension in batches.

  • Slowly add boron trifluoride etherate, maintaining the reaction temperature.

  • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

  • Perform an acidic workup to deprotect the ketal and isolate the final product, this compound.

Protocol 2: Synthesis of Tolvaptan from the Key Intermediate

This protocol outlines the subsequent steps to synthesize Tolvaptan starting from this compound.

Step E: N-Acylation

  • Dissolve 20 g of this compound and 22.4 g of 2-methyl-4-nitrobenzoyl chloride in a 250 mL reaction flask.[4]

  • The reaction can be carried out in the presence of an inorganic base to achieve higher yields.[2]

  • Monitor the reaction to completion by TLC.

  • Upon completion, the product, 7-chloro-1-(2-methyl-4-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one, can be isolated by standard workup procedures.

Step F: Reduction of the Nitro Group

  • Dissolve 10.4 kg of 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one in a mixture of 60 kg of methanol, 40 kg of tetrahydrofuran, and 40 kg of concentrated hydrochloric acid.[5]

  • In a separate container, dissolve 25 kg of stannous chloride dihydrate in 40 kg of methanol.

  • Add the stannous chloride solution to the reaction mixture.

  • Heat the mixture to 50-60°C and react for 2-2.5 hours.

  • Concentrate under reduced pressure to remove organic solvents and isolate the product.

Step G: Amidation

  • React the product from Step F with o-methylbenzoyl chloride.[5]

  • The reaction can be performed in a solvent such as dichloromethane with an acid-binding agent like pyridine.[5]

  • Stir the reaction at 20-30°C until completion.

  • Filter the crude product, N-(4-((7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)carbonyl)-3-methylphenyl)-2-methylbenzamide.

Step H: Final Reduction to Tolvaptan

  • Dissolve 10.0 g of the product from Step G in 110 mL of methanol in a 250 mL reaction flask.[6]

  • Cool the solution to below 15°C and add 0.39 g of sodium borohydride (NaBH₄).[6]

  • Warm the reaction to 20°C. A solid will gradually precipitate.

  • Monitor the reaction by TLC. After 1 hour, if starting material is consumed, add 0.75% hydrochloric acid to terminate the reaction.

  • After an additional 2 hours of stirring, cool the mixture to 5°C and stir for another 2 hours.

  • Filter the solid to obtain Tolvaptan.

Quantitative Data Summary

StepProductStarting MaterialReagentsSolventConditionsYieldPurityReference
A4-(4-chloroanilino)-4-oxobutanoic acid4-chloroaniline, Succinic anhydride-1,2-dichloroethaneReflux, 6h93.4%-[3]
B7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione4-(4-chloroanilino)-4-oxobutanoic acidAlCl₃1,2-dichloroethane60°C, 4h91.3%-[3]
C7-chloro-3,4-dihydro-2H-benzo[b]azepine-2,5-dione 5-(ethylene ketal)7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dioneEthylene glycol, p-TsOHTolueneReflux, 6h93.7%-[3]
DThis compoundProduct from Step CNaBH₄, BF₃·OEt₂THF-90.8%-[3]
GN-(4-((7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)carbonyl)-3-methylphenyl)-2-methylbenzamideProduct from Step Fo-methylbenzoyl chloride, pyridineDichloromethane20-30°C-95.39% (crude)[5]
HTolvaptanProduct from Step GNaBH₄Methanol<15°C to 20°C79.6%99.9%[6]

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis of Key Intermediate cluster_tolvaptan Synthesis of Tolvaptan start Start: 4-Chloroaniline step1 Step A: Acylation start->step1 step2 Step B: Intramolecular Friedel-Crafts step1->step2 step3 Step C: Ketalization step2->step3 step4 Step D: Reduction & Deprotection step3->step4 end_intermediate Product: 8-Chloro-3,4-dihydro-1H- benzo[b]azepin-5(2H)-one step4->end_intermediate start_tolvaptan Start: Key Intermediate end_intermediate->start_tolvaptan Intermediate Used step5 Step E: N-Acylation start_tolvaptan->step5 step6 Step F: Nitro Reduction step5->step6 step7 Step G: Amidation step6->step7 step8 Step H: Final Reduction step7->step8 end_tolvaptan Product: Tolvaptan step8->end_tolvaptan

Caption: Workflow for the synthesis of the key intermediate and Tolvaptan.

Conclusion

This compound is a versatile and essential intermediate in the synthesis of Tolvaptan. The protocols and data presented in this application note provide a comprehensive resource for researchers and professionals in the field of pharmaceutical development. The outlined synthetic routes offer high yields and purity, contributing to the efficient production of this important therapeutic agent. Further optimization of reaction conditions may lead to even more efficient and scalable processes.

References

Application Notes and Protocols: 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a tricyclic benzazepine derivative that has emerged as a valuable intermediate in medicinal chemistry. Its rigid, fused-ring structure provides a versatile scaffold for the synthesis of a variety of biologically active molecules. This document provides detailed application notes on its primary use as a key building block for the synthesis of vasopressin V2 receptor antagonists, exemplified by the drug Tolvaptan, and explores its potential for the development of other classes of therapeutic agents. Detailed experimental protocols for its utilization in synthetic pathways are also provided.

Application 1: Synthesis of Vasopressin V2 Receptor Antagonists

The most prominent application of this compound is as a crucial intermediate in the multi-step synthesis of Tolvaptan. Tolvaptan is a selective, orally active vasopressin V2 receptor antagonist used in the treatment of hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH). The benzazepinone core of the starting material forms the foundational structure of the final drug molecule.

The general synthetic strategy involves the N-acylation of the benzazepinone nitrogen with a substituted benzoyl chloride, followed by reduction of the ketone functionality.

Signaling Pathway of Vasopressin V2 Receptor Antagonism

Vasopressin V2 receptors are G-protein coupled receptors (GPCRs) located on the basolateral membrane of the collecting ducts in the kidneys.[1] Their activation by arginine vasopressin (AVP) initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing water reabsorption.[1] Tolvaptan and other V2 receptor antagonists competitively block this receptor, thereby preventing this cascade and promoting aquaresis (the excretion of free water).

Vasopressin_V2_Receptor_Signaling cluster_membrane Collecting Duct Cell Membrane cluster_cytoplasm Cytoplasm V2R V2 Receptor G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates AVP Arginine Vasopressin (AVP) AVP->V2R Binds Tolvaptan Tolvaptan (Antagonist) Tolvaptan->V2R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates & Promotes Translocation AQP2_channel AQP2 Water Channel (Apical Membrane) AQP2_vesicle->AQP2_channel Inserts into Apical Membrane Lumen Collecting Duct Lumen AQP2_channel->Lumen Increases Water Reabsorption

Caption: Vasopressin V2 Receptor Signaling and Antagonism by Tolvaptan.
Quantitative Data: Benzazepine-based Vasopressin Receptor Antagonists

The following table summarizes the in vitro activity of Tolvaptan and other benzazepine-based vasopressin receptor antagonists. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

CompoundTarget ReceptorAssay TypeIC50 (nM)Reference
TolvaptanHuman V2Radioligand Binding1.2[2]
LixivaptanHuman V2Radioligand Binding2.3[3]
SatavaptanHuman V2Radioligand Binding1.1[3]
RelcovaptanHuman V1aRadioligand Binding0.46[3]

Experimental Protocols

Synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

A common synthetic route to the title compound involves a multi-step process starting from 4-chloroaniline.

Synthesis_Workflow cluster_steps Synthetic Workflow A 4-Chloroaniline + Succinic Anhydride B Acylation A->B Step 1 C 4-(4-chloroanilino)- 4-oxobutanoic acid B->C D Intramolecular Friedel-Crafts Reaction C->D Step 2 E 7-Chloro-3,4-dihydro-1H- benzo[b]azepine-2,5-dione D->E F Selective Reduction E->F Step 3 G 8-Chloro-3,4-dihydro-1H- benzo[b]azepin-5(2H)-one F->G

Caption: General workflow for the synthesis of the title compound.

Protocol 1: Synthesis of 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (Tolvaptan Precursor)

This protocol describes the N-acylation of this compound (referred to as 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one in some literature) with a substituted benzoyl chloride.

Materials:

  • 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

  • 2-Methyl-4-[(2-methylbenzoyl)amino]benzoyl chloride

  • Triethylamine or Pyridine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware

Procedure:

  • Dissolve 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2-1.5 equivalents) to the solution and cool the mixture to 0-5 °C using an ice bath.

  • In a separate flask, dissolve 2-methyl-4-[(2-methylbenzoyl)amino]benzoyl chloride (1.1 equivalents) in dichloromethane.

  • Add the acid chloride solution dropwise to the cooled solution of the benzazepinone over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-acylated product.

Protocol 2: Reduction of the Ketone to Yield Tolvaptan

This protocol describes the reduction of the ketone functionality in the Tolvaptan precursor to the corresponding alcohol.

Materials:

  • 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine

  • Sodium borohydride (NaBH4)

  • Methanol or Ethanol

  • Hydrochloric acid (aqueous solution)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the N-acylated benzazepinone (1 equivalent) from Protocol 1 in methanol in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (1.5-2.0 equivalents) portion-wise to the solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete by TLC or LC-MS.

  • Carefully quench the reaction by the slow, dropwise addition of 1M HCl to adjust the pH to ~6-7.

  • Add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain Tolvaptan.

  • Further purification can be achieved by recrystallization if necessary.

Potential Applications in Drug Discovery

While its primary documented use is in the synthesis of vasopressin V2 receptor antagonists, the 8-chloro-benzazepinone scaffold holds potential for the development of other classes of therapeutic agents due to the broad biological activities of benzazepine and benzodiazepine derivatives.[4]

  • CNS Agents: The benzodiazepine scaffold is well-known for its anxiolytic, anticonvulsant, and sedative properties.[5] Modifications of the 8-chloro-benzazepinone core could lead to novel central nervous system agents with potentially improved pharmacological profiles.

  • Anticancer Agents: Certain benzazepine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6] The rigid structure of the title compound could serve as a starting point for the design of new anticancer agents.

  • Cardiovascular Agents: The benzazepine nucleus is present in several cardiovascular drugs. Further exploration of derivatives of 8-chloro-benzazepinone could yield novel compounds with antihypertensive or antiarrhythmic activities.

  • Enzyme Inhibitors: Benzazepinone derivatives have been explored as inhibitors of various enzymes, such as glycogen phosphorylase.[7] The title compound could be a starting point for the development of new enzyme inhibitors for various therapeutic targets.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry, with a well-established role in the synthesis of the vasopressin V2 receptor antagonist, Tolvaptan. The protocols provided herein offer a guide for its utilization in this context. Furthermore, the inherent structural features of the benzazepinone core suggest significant potential for its application in the discovery and development of novel therapeutic agents targeting a range of biological pathways. Further exploration of the structure-activity relationships of its derivatives is warranted to fully exploit its potential in drug discovery.

References

Application Notes and Protocols: Derivatization of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent structural features, including a modifiable ketone, a secondary amine, and an aromatic ring, provide multiple points for chemical derivatization to explore structure-activity relationships (SAR). This document outlines potential derivatization strategies for this core, suggests plausible biological targets based on related benzazepine pharmacophores, and provides detailed protocols for synthesis and biological evaluation.

Introduction to the Benzazepine Scaffold

Benzazepines and their derivatives are a well-established class of compounds in drug discovery, with applications ranging from central nervous system (CNS) disorders to metabolic diseases.[1][2] The tricyclic core imparts a defined three-dimensional geometry that can facilitate potent and selective interactions with various biological targets. The chloro-substitution on the aromatic ring can influence electronic properties and metabolic stability, while the dihydro-azepinone ring system offers opportunities for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.

Proposed Derivatization Strategies

The chemical versatility of the this compound core allows for derivatization at several key positions: the nitrogen atom (N-1), the carbonyl group (C-5), and the aromatic ring.

N-Alkylation and N-Arylation

The secondary amine at the N-1 position is a prime site for introducing a wide array of substituents to explore interactions with target proteins.

  • Reductive Amination: The secondary amine can be reacted with various aldehydes and ketones in the presence of a reducing agent like sodium triacetoxyborohydride to yield N-alkylated derivatives.

  • Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed cross-coupling reaction allows for the introduction of aryl and heteroaryl substituents at the N-1 position, significantly expanding the chemical space.

Modification of the Carbonyl Group

The ketone at C-5 can be transformed into other functional groups to investigate different binding modes.

  • Wittig Reaction: Conversion of the ketone to an alkene allows for the introduction of substituted vinyl groups.

  • Reductive Amination: Reaction with primary or secondary amines can yield amino derivatives.

  • Grignard Reaction: Addition of Grignard reagents can introduce alkyl or aryl groups at the C-5 position, creating a tertiary alcohol that can be further modified.

Aromatic Ring Functionalization

While the existing chloro-substituent provides a starting point, further modifications on the aromatic ring can be explored, although these are generally more complex synthetic routes.

Potential Biological Targets and Screening Protocols

Based on the activities of structurally related benzazepine and benzazepinone derivatives, several biological targets can be hypothesized for novel derivatives of this compound.

G-Protein Coupled Receptors (GPCRs)

Benzazepine derivatives have shown significant activity as modulators of GPCRs, including histamine and vasopressin receptors.[1][3]

The histamine H3 receptor is a promising target for the treatment of neurological and cognitive disorders.

Protocol 1: Histamine H3 Receptor Binding Assay

Objective: To determine the binding affinity of derivatized compounds for the human histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor.

  • [3H]-Nα-methylhistamine (radioligand).

  • Test compounds (derivatives of this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-hH3R cells.

  • In a 96-well plate, add 50 µL of various concentrations of the test compound, 50 µL of [3H]-Nα-methylhistamine (final concentration ~1 nM), and 100 µL of cell membrane suspension (20-40 µg protein).

  • Incubate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value by non-linear regression analysis.

Enzyme Inhibitors

Certain benzazepinone derivatives have demonstrated inhibitory activity against enzymes such as glycogen phosphorylase.[4]

GP is a key enzyme in glycogenolysis, and its inhibition is a potential therapeutic strategy for type 2 diabetes.[4]

Protocol 2: Glycogen Phosphorylase Inhibition Assay

Objective: To assess the inhibitory activity of synthesized compounds against rabbit muscle glycogen phosphorylase a (RMGPa).[4]

Materials:

  • Rabbit muscle glycogen phosphorylase a (RMGPa).

  • Glucose-1-phosphate (G1P).

  • Glycogen.

  • MES buffer (pH 6.2).

  • Test compounds.

  • Malachite green reagent for phosphate detection.

Procedure:

  • Prepare a reaction mixture containing RMGPa, glycogen, and the test compound in MES buffer.

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding G1P.

  • Incubate for a further 20 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., perchloric acid).

  • Measure the amount of inorganic phosphate released using the malachite green colorimetric method.

  • Calculate the percentage inhibition and determine the IC50 value.

Data Presentation

Quantitative data from biological assays should be summarized in clear and concise tables to facilitate comparison and SAR analysis.

Table 1: Hypothetical Biological Activity of N-1 Substituted Derivatives

Compound IDN-1 SubstituentH3 Receptor Binding IC50 (nM)GP Inhibition IC50 (µM)
Parent -H>10,000>100
1a -CH35,23085.6
1b -Benzyl1,54042.1
1c -Phenyl85025.3
1d 4-Fluorophenyl42012.8

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening Start 8-Chloro-3,4-dihydro-1H- benzo[b]azepin-5(2H)-one N_Alkylation N-Alkylation/ N-Arylation Start->N_Alkylation R-CHO, NaBH(OAc)3 or Ar-X, Pd catalyst C5_Modification C-5 Carbonyl Modification Start->C5_Modification Wittig, Grignard, or Reductive Amination Library Compound Library N_Alkylation->Library C5_Modification->Library Binding_Assay H3 Receptor Binding Assay Library->Binding_Assay Enzyme_Assay Glycogen Phosphorylase Inhibition Assay Library->Enzyme_Assay Data_Analysis IC50 Determination & SAR Analysis Binding_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Identify Hits signaling_pathway cluster_gpcr GPCR Signaling (e.g., Histamine H3 Receptor) cluster_enzyme Enzyme Inhibition (e.g., Glycogen Phosphorylase) Ligand Benzazepine Derivative (Antagonist) H3R H3 Receptor Ligand->H3R Binds to G_Protein Gi/o Protein H3R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Cellular_Response Modulation of Neurotransmitter Release PKA->Cellular_Response Leads to Inhibitor Benzazepinone Derivative GP Glycogen Phosphorylase Inhibitor->GP Inhibits Glucose_Output Decreased Hepatic Glucose Output Inhibitor->Glucose_Output Results in G1P Glucose-1-Phosphate GP->G1P Glycogen Glycogen Glycogen->G1P Catalyzed by GP

References

Application Note: Analytical Methods for the Characterization of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a key chemical intermediate and a known impurity in the synthesis of active pharmaceutical ingredients (APIs), notably as "Tolvaptan Impurity 49"[1][2][3][4]. Its robust characterization is critical for ensuring the purity, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using modern chromatographic and spectroscopic techniques.

Compound Information

ParameterValueReference
Systematic Name This compound
Synonyms 8-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one, Tolvaptan Impurity 49[1][2][3][4]
CAS Number 116815-03-3[1]
Molecular Formula C₁₀H₁₀ClNO[1][3]
Molecular Weight 195.65 g/mol [1]
Appearance White to off-white or light yellow powder/solid[2][3][5]
Melting Point 104 °C[1]
Boiling Point 352.6±41.0 °C (Predicted)[1]
Density 1.234±0.06 g/cm³ (Predicted)[1]

Analytical Characterization Workflow

The following diagram illustrates the typical workflow for the analytical characterization of this compound.

Analytical Workflow Figure 1. Analytical Workflow for Characterization cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of 8-Chloro-3,4-dihydro- 1H-benzo[b]azepin-5(2H)-one purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification hplc Purity & Quantification (HPLC) purification->hplc Purity Check gcms Volatile Impurities (GC-MS) purification->gcms Residual Solvents/ Volatile Impurities nmr Structure Elucidation (NMR) hplc->nmr For Structural Confirmation data_analysis Spectral Interpretation & Data Analysis hplc->data_analysis ms Molecular Weight & Fragmentation (MS) nmr->ms Corroborate Structure nmr->data_analysis ms->data_analysis gcms->data_analysis reporting Certificate of Analysis (CoA) & Reporting data_analysis->reporting

Caption: General workflow for the synthesis, purification, and analytical characterization.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is designed for the determination of the purity of this compound and for its quantification in the presence of other related substances.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent with DAD/UV detector
Column C18, 4.6 x 250 mm, 5 µm (e.g., Zorbax, Phenomenex)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Data Presentation:

AnalyteRetention Time (min)Relative Retention TimePurity (%)
This compound Insert experimental data1.00Insert experimental data
Known Impurity 1 Insert experimental dataCalculateInsert experimental data
Known Impurity 2 Insert experimental dataCalculateInsert experimental data
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is employed for the definitive structural confirmation of the compound.

Instrumentation and Conditions:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)
Standard Tetramethylsilane (TMS) at 0.00 ppmSolvent peak (e.g., CDCl₃ at 77.16 ppm)
Concentration ~10 mg/mL~20-30 mg/mL
Temperature 25 °C25 °C

Expected Spectral Data:

¹H NMR (Predicted)Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic-H 7.0 - 7.8m3HAr-H
NH 6.5 - 7.5br s1H-NH-
CH₂ 3.0 - 3.5t2H-NH-CH₂-
CH₂ 2.5 - 3.0t2H-CH₂-C=O
CH₂ 2.0 - 2.5m2H-CH₂-CH₂-CH₂-
¹³C NMR (Predicted)Chemical Shift (ppm)Assignment
C=O >190C5
Aromatic-C 115 - 150Ar-C
Aliphatic-CH₂ 20 - 50C2, C3, C4

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule.

Instrumentation and Conditions:

ParameterElectrospray Ionization (ESI-MS)
Mass Spectrometer LC-MS with ESI source (e.g., Agilent 6400 Series QQQ)
Ionization Mode Positive
Scan Range m/z 50 - 500
Capillary Voltage 3500 V
Fragmentor Voltage 100 V
Gas Temperature 325 °C
Sample Infusion Sample solution (0.1 mg/mL in Acetonitrile/Water) infused at 5 µL/min

Expected Data:

IonCalculated m/zObserved m/z
[M+H]⁺ 196.0529Insert experimental data
[M+Na]⁺ 218.0349Insert experimental data

Fragmentation Pathway Diagram:

MS Fragmentation Figure 2. Proposed ESI-MS Fragmentation Pathway M [M+H]⁺ m/z = 196 F1 Fragment 1 (e.g., loss of CO) M->F1 -28 Da F2 Fragment 2 (e.g., cleavage of azepine ring) M->F2 Ring Opening

Caption: A simplified representation of potential fragmentation in ESI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is suitable for the analysis of residual solvents and other volatile or semi-volatile impurities that may be present from the synthesis process.

Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 50 °C for 2 min, then ramp at 15 °C/min to 280 °C, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Energy 70 eV
Scan Range m/z 35 - 450
Sample Preparation Dissolve sample in Dichloromethane or appropriate solvent at 1 mg/mL.

Data Presentation:

Retention Time (min)Detected Ion (m/z)Tentative Identification
Insert experimental dataInsert experimental datae.g., Toluene
Insert experimental dataInsert experimental datae.g., Dichloromethane

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC, NMR, and mass spectrometry ensures accurate determination of purity, structural integrity, and molecular weight, which is essential for quality control in pharmaceutical development and manufacturing.

References

Application Note: Mass Spectrometry of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound of interest in pharmaceutical research due to its core benzazepine structure, which is found in a variety of biologically active molecules. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. This document provides a detailed protocol for the analysis of this compound using mass spectrometry, with a focus on its fragmentation patterns under electron ionization (EI).

Principles of Mass Spectrometry and Fragmentation

In electron ionization mass spectrometry (EI-MS), a sample is vaporized and then bombarded with a high-energy electron beam.[1] This process dislodges an electron from the molecule, creating a positively charged molecular ion (M•+). The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral species.[2] The mass-to-charge ratio (m/z) of the charged fragments is measured, and the resulting mass spectrum provides a unique fingerprint of the compound, allowing for structural determination.

For chlorinated compounds, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) results in a characteristic isotopic pattern for any chlorine-containing fragment, with a peak at M+2 that is about one-third the intensity of the M peak.[3][4][5]

Application

This protocol is applicable for the qualitative analysis of this compound and its analogs. It can be used for:

  • Structural confirmation: Verifying the identity of synthesized compounds.

  • Impurity profiling: Identifying by-products in a chemical reaction.

  • Metabolite identification: Characterizing the metabolic fate of the compound in biological systems.

Experimental Protocol

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.

  • Dissolution: Dissolve the solid sample of this compound in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate to a concentration of approximately 1 mg/mL.[6]

  • Dilution: Further dilute this stock solution with the same solvent to a final concentration of 1-10 µg/mL.[7]

  • Filtration (Optional): If any particulate matter is visible, filter the sample solution through a 0.22 µm syringe filter to prevent contamination of the mass spectrometer.

  • Vial Transfer: Transfer the final solution to an appropriate autosampler vial.

Mass Spectrometry Parameters

The following are general parameters for analysis using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source. These may need to be optimized for specific instruments.

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 200-250 °C
GC Inlet Temperature 250 °C
GC Column A suitable capillary column (e.g., HP-5ms)
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 40-400

Data Analysis and Interpretation

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways initiated by the initial ionization. The molecular ion (M•+) will have an m/z corresponding to its molecular weight (195.04 g/mol for the ³⁵Cl isotope).

A proposed fragmentation pathway is illustrated below:

fragmentation_pathway M M•+ m/z = 195/197 F1 [M-Cl]•+ m/z = 160 M->F1 -Cl• F2 [M-CO]•+ m/z = 167/169 M->F2 -CO F3 [M-C2H4]•+ m/z = 167/169 M->F3 -C2H4 F4 [M-Cl-CO]•+ m/z = 132 F1->F4 -CO F5 [M-C2H4-CO]•+ m/z = 139/141 F2->F5 -C2H4 F3->F5 -CO

Proposed fragmentation pathway for this compound.
Summary of Predicted Fragments

The following table summarizes the major predicted fragment ions, their corresponding neutral losses, and their theoretical m/z values. The presence of the M+2 peak for chlorine-containing fragments is a key diagnostic feature.

Fragment IonNeutral LossTheoretical m/z (³⁵Cl/³⁷Cl)Notes
[C₁₀H₁₀ClNO]•+ -195/197Molecular Ion (M•+)
[C₁₀H₁₀NO]•+ Cl•160Loss of a chlorine radical.
[C₉H₁₀ClN]•+ CO167/169Loss of carbon monoxide (alpha-cleavage).
[C₈H₆ClNO]•+ C₂H₄167/169Retro-Diels-Alder (RDA) type fragmentation of the azepine ring.
[C₉H₁₀N]•+ Cl•, CO132Subsequent loss of CO from the [M-Cl]•+ fragment.
[C₇H₆ClN]•+ C₂H₄, CO139/141Subsequent loss of CO from the RDA fragment or C₂H₄ from the decarbonylated fragment.

Experimental Workflow

The overall experimental workflow for the mass spectrometric analysis is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing prep1 Dissolve Sample (1 mg/mL) prep2 Dilute Sample (1-10 µg/mL) prep1->prep2 prep3 Transfer to Vial prep2->prep3 analysis1 Inject into GC-MS prep3->analysis1 analysis2 Electron Ionization (70 eV) analysis1->analysis2 analysis3 Mass Analysis analysis2->analysis3 data1 Acquire Mass Spectrum analysis3->data1 data2 Identify Molecular Ion data1->data2 data3 Analyze Fragmentation Pattern data2->data3

Workflow for the mass spectrometric analysis of the target compound.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometric analysis of this compound. By following the outlined procedures for sample preparation and instrument operation, and by understanding the predicted fragmentation patterns, researchers can effectively utilize mass spectrometry for the structural characterization of this and related benzazepine compounds. The characteristic isotopic signature of chlorine serves as a valuable tool in the interpretation of the resulting mass spectra.

References

Application Notes and Protocols: Synthesis of Serotonin Receptor Agonists from 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one as a key intermediate in the development of potent and selective serotonin receptor agonists, with a particular focus on the 5-HT2C receptor subtype. The protocols and data presented are compiled from established chemical literature and are intended to guide researchers in the design and execution of synthetic strategies targeting novel therapeutics.

Introduction

The serotonin 2C (5-HT2C) receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in regulating mood, appetite, and cognition.[1] Agonists of the 5-HT2C receptor have shown therapeutic promise for the treatment of obesity, substance use disorders, and other neuropsychiatric conditions. The benzazepine scaffold has proven to be a valuable template for the design of selective 5-HT2C agonists. A notable example is Lorcaserin, a selective 5-HT2C receptor agonist that was developed for the treatment of obesity.[2] The starting material, this compound, serves as a critical building block for the synthesis of Lorcaserin and its analogs.

Synthetic Approach

The primary synthetic transformation to convert this compound into a serotonin receptor agonist is through reductive amination . This versatile reaction introduces the necessary amine functionality, which is a key pharmacophoric element for interaction with the serotonin receptors. The general scheme involves the reaction of the ketone with an appropriate amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

A key example is the synthesis of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a potent and selective 5-HT2C agonist.[2] The synthesis of Lorcaserin and its analogs from the parent ketone allows for the exploration of the structure-activity relationship (SAR) at various positions of the benzazepine core.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations. Researchers should adapt these methods based on the specific substrate and desired product, with careful monitoring of the reaction progress by appropriate analytical techniques (e.g., TLC, LC-MS).

Protocol 1: Reductive Amination of this compound

This protocol describes the conversion of the starting ketone to a secondary amine, a crucial step in the synthesis of many 5-HT2C agonists.

Materials:

  • This compound

  • Methylamine (or other primary amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (DCE or MeOH), add the primary amine (e.g., methylamine, 1.5-2.0 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add the reducing agent (sodium triacetoxyborohydride, 1.5-2.0 eq, or sodium cyanoborohydride, 1.5-2.0 eq) portion-wise to the reaction mixture. Caution: NaBH3CN is toxic and should be handled in a well-ventilated fume hood.

  • Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (DCM or EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated benzazepine derivative.

Data Presentation

The following table summarizes the in vitro pharmacological data for a series of benzazepine derivatives, highlighting the structure-activity relationships for 5-HT2C receptor agonism. The data is presented as pEC50 values from functional assays measuring phosphoinositol turnover.[2]

CompoundR5-HT2C pEC505-HT2A pEC505-HT2B pEC50
1 H7.5<6.0<6.0
2 Me (Lorcaserin)8.16.86.1
3 Et7.96.5<6.0
4 n-Pr7.76.3<6.0
5 i-Pr7.66.2<6.0

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher pEC50 values indicate greater potency.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow from the starting ketone to a serotonin receptor agonist.

G start This compound step1 Reductive Amination (e.g., with Methylamine, NaBH(OAc)3) start->step1 product N-Methyl-8-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (Precursor to Lorcaserin) step1->product final_product Serotonin Receptor Agonist (e.g., Lorcaserin) product->final_product Further synthetic modifications (e.g., Resolution of enantiomers)

Caption: Synthetic workflow for serotonin receptor agonists.

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like those synthesized from this compound initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gq/11 proteins.[3][4]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Serotonin Receptor Agonist receptor 5-HT2C Receptor agonist->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Downstream Cellular Responses (e.g., Neuronal Excitability) ca2->cellular_response pkc->cellular_response

Caption: 5-HT2C receptor signaling cascade.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common synthetic route involves a four-step process starting from 4-chloroaniline and succinic anhydride. The key steps are:

  • Acylation: Reaction of 4-chloroaniline with succinic anhydride to form 4-(4-chloroanilino)-4-oxobutanoic acid.

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the butanoic acid derivative to yield 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione.

  • Selective Ketal Protection: Protection of the ketone at the 5-position using ethylene glycol to form 7-chloro-3,4-dihydrobenzo[b]azepine-2-one-5-glycol ketal.

  • Reduction and Deprotection: Reduction of the lactam (amide) group followed by acidic workup to remove the ketal protecting group, yielding the final product.[1]

Q2: Why is a protecting group necessary in this synthesis?

A2: A protecting group is crucial to achieve selective reduction. The intermediate, 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione, has two carbonyl groups (a lactam and a ketone). To selectively reduce the lactam, the more reactive ketone group at the 5-position is protected as a ketal.[2][3] This ensures that the reducing agent, typically a borane complex, reacts specifically with the lactam carbonyl.

Q3: What are the critical safety precautions for this synthesis?

A3: Key safety measures include:

  • Anhydrous Conditions: The Friedel-Crafts acylation step requires strictly anhydrous conditions, as the Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive.[4]

  • Handling Borane Reagents: Borane-tetrahydrofuran complex (BH₃-THF) is flammable and can release flammable gases upon contact with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Corrosive Reagents: Thionyl chloride (if used to make an acyl chloride for the Friedel-Crafts step) and strong acids like hydrochloric acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The Friedel-Crafts acylation can be exothermic.[6] Proper temperature control and slow addition of reagents are necessary to prevent runaway reactions.

Troubleshooting Guide

Problem 1: Low yield in the intramolecular Friedel-Crafts acylation step.
Possible Cause Suggested Solution
Inactive Lewis Acid Catalyst (e.g., AlCl₃) The catalyst is highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use and that all reagents and solvents are anhydrous.[4] Use a fresh, unopened container of the Lewis acid if possible.
Insufficient Catalyst Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because it complexes with the product carbonyl group.[7][8] Ensure you are using the correct molar ratio as specified in the protocol.
Deactivated Aromatic Ring The amide group in the precursor, 4-(4-chloroanilino)-4-oxobutanoic acid, is deactivating for electrophilic aromatic substitution. The reaction may require forcing conditions such as elevated temperatures or a stronger Lewis acid. However, be cautious as this may lead to side products.
Incorrect Reaction Temperature or Time The reaction may be too slow at lower temperatures or may lead to decomposition at higher temperatures. Optimize the reaction temperature and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Problem 2: Incomplete ketal protection of the diketone intermediate.
Possible Cause Suggested Solution
Presence of Water Ketal formation is a reversible reaction that produces water.[3] To drive the equilibrium towards the product, water must be removed. Use a Dean-Stark apparatus during the reaction to azeotropically remove water.[3]
Insufficient Acid Catalyst An acid catalyst (e.g., p-toluenesulfonic acid) is required.[3] Ensure a catalytic amount is present and that it has not degraded.
Steric Hindrance While the ketone at the 5-position is generally more reactive, steric factors could play a role. Ensure adequate reaction time and temperature to overcome any kinetic barriers.
Problem 3: The reduction of the lactam is unsuccessful or gives side products.
Possible Cause Suggested Solution
Incorrect Reducing Agent Standard hydride reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce lactams.[5] Borane complexes such as borane-THF (BH₃-THF) or borane-dimethyl sulfide (BH₃-DMS) are effective for this transformation.[5][9]
Decomposition of Reducing Agent Borane complexes can decompose upon exposure to air and moisture.[5] Use fresh reagent and handle it under an inert atmosphere.
Incomplete Quenching/Workup The initial product of borane reduction is an amine-borane complex, which must be hydrolyzed (typically with acid) to liberate the free amine.[5] Ensure the quenching and workup steps are performed correctly.
Over-reduction or Side Reactions While the ketal protects the ketone, harsh conditions could lead to its cleavage and subsequent reduction. Use controlled temperature and add the reducing agent slowly.
Problem 4: Difficulty with the final deprotection of the ketal.
Possible Cause Suggested Solution
Acidic Conditions are too Mild Ketal deprotection requires acidic conditions.[10] If the reaction is not proceeding, a slightly higher concentration of acid or a longer reaction time may be necessary. Monitor by TLC to avoid degradation of the product.
Acidic Conditions are too Harsh Overly harsh acidic conditions (e.g., high temperature, high acid concentration) can lead to side reactions or degradation of the final product. The deprotection should be carried out at a controlled temperature.
Workup Issues The ethylene glycol byproduct from the deprotection is water-soluble and should be removed during the aqueous workup.[11] If it persists, additional extractions may be necessary.

Data Presentation

The following table summarizes typical quantitative data for the synthesis, based on the process described in patent CN103601678B.

StepReactionReactantsKey ReagentsSolventTimeTemp.Yield
1Acylation4-Chloroaniline, Succinic Anhydride-Dichloroethane6 hReflux93.4%
2Friedel-Crafts4-(4-chloroanilino)-4-oxobutanoic acidAnhydrous AlCl₃Dichloroethane4 h60°C91.3%
3Ketal Protection7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dioneEthylene Glycol, p-TsOHToluene6 hReflux92.5%
4Reduction & Deprotection7-chloro-3,4-dihydrobenzo[b]azepine-2-one-5-glycol ketalBH₃-THF, HClTHF8-12 hReflux~85%

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of 4-(4-chloroanilino)-4-oxobutanoic acid

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-(4-chloroanilino)-4-oxobutanoic acid (1.0 eq) and anhydrous dichloroethane.

  • Begin stirring the suspension. In a single portion, add anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq).

  • Heat the reaction mixture to 60°C and maintain for 4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of Lactam and Ketal Deprotection

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 7-chloro-3,4-dihydrobenzo[b]azepine-2-one-5-glycol ketal (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add borane-tetrahydrofuran complex (BH₃-THF, 1M solution in THF, 3.0-4.0 eq) dropwise via a syringe, keeping the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 3N aqueous HCl. This step hydrolyzes the intermediate amine-borane complex and removes the ketal protecting group. Caution: Hydrogen gas evolution.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete deprotection.

  • Make the solution basic by the addition of aqueous sodium hydroxide.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Visualizations

G cluster_0 Step 1: Acylation cluster_1 Step 2: Friedel-Crafts Cyclization cluster_2 Step 3: Ketal Protection cluster_3 Step 4: Reduction & Deprotection A 4-Chloroaniline + Succinic Anhydride B 4-(4-chloroanilino)-4-oxobutanoic acid A->B Reflux in Dichloroethane C 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione B->C AlCl3, 60°C Dichloroethane D 7-chloro-3,4-dihydrobenzo[b]azepine-2-one-5-glycol ketal C->D Ethylene Glycol, p-TsOH, Toluene, Reflux (Dean-Stark) E This compound D->E 1. BH3-THF 2. HCl (aq)

Caption: Synthetic workflow for this compound.

G Start Low Yield in Friedel-Crafts Step C1 Are all reagents and glassware anhydrous? Start->C1 S1 Use fresh anhydrous reagents and flame-dry glassware. C1->S1 No C2 Is a stoichiometric amount (>=2.5 eq) of Lewis acid used? C1->C2 Yes S1->C2 S2 Increase AlCl3 to 2.5-3.0 equivalents. C2->S2 No C3 Is reaction temp. and time optimized? C2->C3 Yes S2->C3 S3 Adjust temperature (e.g., 60°C) and monitor reaction by TLC. C3->S3 No End Yield Improved C3->End Yes S3->End

Caption: Troubleshooting logic for low yield in the Friedel-Crafts acylation step.

References

Technical Support Center: Synthesis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is a two-step synthesis involving the formation of an N-substituted butyric acid derivative followed by an intramolecular Friedel-Crafts acylation. The key steps are:

  • Amidation: Reaction of 3-chloroaniline with succinic anhydride to form 4-((3-chlorophenyl)amino)-4-oxobutanoic acid.

  • Reduction: Reduction of the amide carbonyl group to yield 4-(3-chloroanilino)butanoic acid.

  • Intramolecular Friedel-Crafts Acylation: Cyclization of 4-(3-chloroanilino)butanoic acid using a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), to form the final product.

Q2: What are the critical parameters to control during the Friedel-Crafts cyclization step?

The intramolecular Friedel-Crafts acylation is a crucial step where byproduct formation can occur. Key parameters to control include:

  • Anhydrous Conditions: The presence of moisture can deactivate the Lewis acid catalyst (e.g., AlCl₃)[1]. All glassware, solvents, and reagents should be thoroughly dried.

  • Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid is often necessary because the catalyst can form a complex with the ketone product[1].

  • Reaction Temperature: The temperature should be carefully controlled. Lower temperatures may slow down the reaction, while excessively high temperatures can promote side reactions and tar formation[1].

  • Reaction Time: Prolonged reaction times can lead to increased byproduct formation. The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal duration.

Q3: How can I purify the final product, this compound?

Purification of the crude product is typically achieved through:

  • Recrystallization: This is a common method for removing minor impurities. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is an effective technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by thin-layer chromatography (TLC).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst due to moisture.[1] 2. Insufficient amount of catalyst.[1] 3. Deactivated aromatic substrate (less likely in this synthesis). 4. Low reaction temperature.[1]1. Ensure all reagents, solvents, and glassware are anhydrous. Use a fresh, unopened container of the Lewis acid. 2. Increase the molar ratio of the Lewis acid to the substrate (e.g., 1.1 to 2.0 equivalents). 3. Confirm the identity and purity of the starting material. 4. Gradually increase the reaction temperature while monitoring the reaction progress.
Formation of Multiple Products (Isomers) 1. Suboptimal reaction conditions (temperature, solvent) affecting regioselectivity. 2. Steric hindrance influencing the position of cyclization.1. Optimize the reaction temperature and solvent. Lower temperatures may favor the kinetic product. 2. While less likely for this specific intramolecular reaction, consider that alternative cyclization onto the less favored ortho position might occur. Characterize all major products.
Tar Formation 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Presence of highly reactive impurities.1. Lower the reaction temperature. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Ensure the purity of the starting materials.
Difficult Product Isolation / Emulsion during Workup 1. Incomplete quenching of the catalyst-ketone complex. 2. Formation of insoluble aluminum hydroxides during workup with water.1. Quench the reaction by slowly adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid[1]. 2. The acidic workup will help to dissolve the aluminum salts in the aqueous layer, improving phase separation.

Experimental Protocols

Protocol 1: Synthesis of 4-((3-chlorophenyl)amino)-4-oxobutanoic acid

  • In a round-bottom flask, dissolve 3-chloroaniline (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane).

  • Add succinic anhydride (1 equivalent) to the solution.

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the residue, add cold 1N hydrochloric acid and stir for 15-30 minutes.

  • Filter the resulting solid, wash with water, and dry to obtain 4-((3-chlorophenyl)amino)-4-oxobutanoic acid.

Protocol 2: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

  • To a stirred solution of 4-(3-chloroanilino)butanoic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane), add anhydrous aluminum chloride (AlCl₃) (1.5 equivalents) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Intramolecular Friedel-Crafts Acylation 3-Chloroaniline 3-Chloroaniline Amidation Amidation 3-Chloroaniline->Amidation Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Amidation 4-((3-chlorophenyl)amino)-4-oxobutanoic_acid 4-((3-chlorophenyl)amino)-4-oxobutanoic_acid Amidation->4-((3-chlorophenyl)amino)-4-oxobutanoic_acid Reduction Reduction 4-((3-chlorophenyl)amino)-4-oxobutanoic_acid->Reduction 4-(3-chloroanilino)butanoic_acid 4-(3-chloroanilino)butanoic_acid Reduction->4-(3-chloroanilino)butanoic_acid Cyclization Cyclization 4-(3-chloroanilino)butanoic_acid->Cyclization Final_Product 8-Chloro-3,4-dihydro-1H- benzo[b]azepin-5(2H)-one Cyclization->Final_Product Byproduct_Formation Starting_Material 4-(3-chloroanilino)butanoic acid Desired_Reaction Intramolecular Friedel-Crafts Acylation Starting_Material->Desired_Reaction Side_Reactions Potential Side Reactions Starting_Material->Side_Reactions Desired_Product 8-Chloro-3,4-dihydro-1H- benzo[b]azepin-5(2H)-one Desired_Reaction->Desired_Product Isomeric_Byproduct Isomeric Byproduct (e.g., 6-Chloro isomer) Side_Reactions->Isomeric_Byproduct Polymeric_Material Polymeric/Tar Material Side_Reactions->Polymeric_Material

References

Technical Support Center: Purification of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery After Column Chromatography Compound is still on the column: The elution solvent may not be polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Compound is very soluble in the eluent: The compound may have eluted very quickly in a large volume of solvent.Use a less polar solvent system to ensure better separation and collection in a smaller volume.
Compound degradation on silica gel: The compound might be sensitive to the acidic nature of standard silica gel.Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.
Persistent Impurities After Recrystallization Inappropriate solvent choice: The chosen solvent may not have a significant solubility difference for the compound and the impurity at high and low temperatures.Screen a variety of solvents or solvent mixtures. Good single solvents to try for benzazepinone derivatives could include ethanol, methanol, or ethyl acetate.[1] Solvent mixtures like toluene-cyclohexane have also been used for related compounds.[1]
Cooling too quickly: Rapid cooling can lead to the trapping of impurities within the crystal lattice.Allow the crystallization solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Impurity has very similar solubility: The impurity and the desired compound may have nearly identical solubility profiles in the chosen solvent.Consider a different purification technique, such as column chromatography, to separate the impurity.
Oily Product Instead of Crystals Presence of impurities: Impurities can inhibit crystal formation.Attempt to purify the oil by column chromatography before proceeding with another recrystallization attempt.
Supersaturation: The solution may be too concentrated, preventing proper crystal lattice formation.Add a small amount of additional solvent to the oil and gently heat to dissolve, then allow to cool slowly. Seeding with a previously obtained crystal can also induce crystallization.
Compound Insoluble in Common Solvents Incorrect solvent choice: The compound may have low solubility in the tested solvents.Test a wider range of solvents, including those with different polarities like dichloromethane, chloroform, or acetone.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for compounds like this compound?

A1: The most common and effective purification techniques for benzazepinone derivatives are recrystallization and column chromatography. Recrystallization is useful for removing small amounts of impurities from a relatively pure solid. Column chromatography is ideal for separating the desired compound from significant amounts of impurities or byproducts from a reaction mixture.

Q2: How do I choose a suitable solvent system for column chromatography?

A2: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal system will show good separation between your desired compound and any impurities, with the desired compound having an Rf value between 0.2 and 0.4. For related compounds, solvent systems like petroleum ether/ethyl acetate and chloroform/hexane have been used.[1][2]

Q3: My purified compound's melting point is lower than expected and has a broad range. What does this indicate?

A3: A low and broad melting point range is a classic indication of an impure sample. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt. Further purification steps, such as another recrystallization or column chromatography, are recommended.

Q4: Can I use reverse-phase chromatography for this compound?

A4: Yes, reverse-phase chromatography can be a viable option, especially if the compound is difficult to purify using normal-phase (e.g., silica gel) chromatography. In reverse-phase, a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is particularly useful for separating nonpolar impurities from a moderately polar compound.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add a potential recrystallization solvent (e.g., ethanol, ethyl acetate) dropwise at room temperature until the solid just dissolves. Place the test tube in an ice bath. A good solvent is one in which the compound is soluble when hot but sparingly soluble when cold, leading to the formation of crystals upon cooling.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture gently (e.g., on a hot plate) and swirling. Continue adding the solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for purification by silica gel column chromatography.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation of the target compound from impurities (Rf of target compound ~0.3). A common starting point for compounds of this type could be a mixture of petroleum ether and ethyl acetate.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified product.

Visual Guides

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization High Purity, Minor Impurities Column Column Chromatography TLC->Column Low Purity, Multiple Impurities Analysis Purity Check (TLC, NMR, MP) Recrystallization->Analysis Column->Analysis Pure Pure Compound Analysis->Pure Purity Confirmed

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Purification Outcome Unsatisfactory low_yield Low Yield? start->low_yield impure Still Impure? start->impure method Purification Method? low_yield->method Yes impurity_type Nature of Impurity? impure->impurity_type Yes column_path Column Chromatography method->column_path recryst_path Recrystallization method->recryst_path check_polarity Increase Eluent Polarity column_path->check_polarity check_loading Check Sample Loading column_path->check_loading check_solubility Check Mother Liquor for Product recryst_path->check_solubility change_solvent Change Solvent recryst_path->change_solvent polarity_path Similar Polarity impurity_type->polarity_path solubility_path Similar Solubility impurity_type->solubility_path optimize_column Optimize Column (Gradient Elution) polarity_path->optimize_column recrystallize_diff_solvent Recrystallize from Different Solvent solubility_path->recrystallize_diff_solvent

Caption: Troubleshooting decision tree for common purification problems.

References

Technical Support Center: Synthesis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective route involves a multi-step synthesis beginning with the acylation of 3-chloroaniline with succinic anhydride, followed by an intramolecular Friedel-Crafts cyclization, protection of the C5 ketone, reduction of the amide, and subsequent deprotection.

Q2: The yield of my intramolecular Friedel-Crafts cyclization is low. What are the potential causes and solutions?

Low yields in the Friedel-Crafts cyclization step are often due to several factors:

  • Moisture: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will deactivate it. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Activity: The quality of the Lewis acid is crucial. Use a freshly opened bottle or a sublimed grade of aluminum chloride for best results.

  • Reaction Temperature: The temperature for the cyclization needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions and decomposition. An optimal temperature is typically between 55-70°C.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration.

Q3: I am observing the formation of multiple products during the Friedel-Crafts cyclization. How can I improve the regioselectivity?

The formation of regioisomers can be an issue in Friedel-Crafts reactions. For the synthesis of the 8-chloro isomer from a 3-chloro substituted precursor, cyclization can potentially occur at two different positions on the aromatic ring. To favor the desired isomer, consider the following:

  • Choice of Lewis Acid: Different Lewis acids can exhibit different regioselectivity. While AlCl₃ is common, exploring other options like FeCl₃ or SnCl₄ might provide better results.

  • Solvent: The solvent can influence the reaction pathway. Dichloromethane or 1,2-dichloroethane are commonly used.

Q4: The reduction of the amide carbonyl is not proceeding to completion. What can I do to improve the yield?

Incomplete reduction of the amide can be addressed by:

  • Choice of Reducing Agent: Sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate is a common choice. Ensure the sodium borohydride is fresh and dry.

  • Reaction Conditions: The reaction is typically performed in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere. Maintaining a low temperature during the addition of reagents can help to control the reaction and minimize side products.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 1 (Acylation) - Incomplete reaction. - Hydrolysis of succinic anhydride.- Increase reaction time and monitor by TLC. - Ensure succinic anhydride is dry and the reaction is protected from moisture.
Low yield in Step 2 (Friedel-Crafts Cyclization) - Deactivated Lewis acid (AlCl₃) due to moisture. - Insufficient amount of Lewis acid. - Incorrect reaction temperature or time.- Use anhydrous conditions and freshly opened or sublimed AlCl₃. - A molar ratio of AlCl₃ to substrate of 2.5:1 to 3.0:1 is recommended. - Optimize temperature (55-70°C) and monitor reaction progress by TLC.
Formation of multiple isomers in Step 2 - Lack of regioselectivity in the Friedel-Crafts reaction.- While the directing effects of the substituents should favor the 8-chloro isomer, purification by column chromatography may be necessary to isolate the desired product.
Incomplete protection of the ketone (Step 3) - Insufficient amount of ethylene glycol or acid catalyst. - Inefficient removal of water.- Use a slight excess of ethylene glycol (1.05-1.15 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05-0.1 equivalents). - Use a Dean-Stark apparatus to azeotropically remove water during the reaction.
Low yield in the amide reduction (Step 4) - Inactive reducing agent. - Unsuitable reaction conditions.- Use fresh, dry sodium borohydride. - Perform the reaction in anhydrous THF under an inert atmosphere. Add reagents slowly at a controlled temperature.
Incomplete deprotection of the ketal (Step 5) - Insufficient acid concentration or reaction time.- Use a strong acid like hydrochloric acid and monitor the reaction by TLC to ensure complete deprotection.
Difficulty in product purification - Presence of unreacted starting materials or side products.- Utilize column chromatography for purification. The choice of solvent system for elution will depend on the polarity of the impurities. Recrystallization can also be an effective final purification step.

Experimental Protocols

A plausible synthetic pathway adapted from a known procedure for a similar isomer is outlined below.[1]

Step 1: Synthesis of 4-((3-chlorophenyl)amino)-4-oxobutanoic acid
  • Dissolve 3-chloroaniline (1 equivalent) and succinic anhydride (1 equivalent) in a suitable organic solvent such as 1,2-dichloroethane.

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • To the residue, add cold 1N hydrochloric acid and stir for 10-15 minutes.

  • Filter the resulting solid and wash with cold water to obtain the product.

Step 2: Synthesis of 8-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione
  • Dissolve 4-((3-chlorophenyl)amino)-4-oxobutanoic acid (1 equivalent) in 1,2-dichloroethane.

  • Under an inert atmosphere, add anhydrous aluminum chloride (2.5-3.0 equivalents) portion-wise.

  • Heat the mixture to 55-70°C for 4-6 hours.

  • Cool the reaction mixture to room temperature and then carefully quench by slow addition to a cold 3N hydrochloric acid solution with stirring.

  • Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Synthesis of 8-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one ethylene ketal
  • To a solution of 8-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione (1 equivalent) in toluene, add ethylene glycol (1.05-1.15 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05-0.1 equivalents).

  • Reflux the mixture using a Dean-Stark apparatus to remove water for approximately 6 hours.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4 & 5: Synthesis of this compound
  • Suspend sodium borohydride (excess) in dry tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension and slowly add boron trifluoride tetrahydrofuran complex.

  • Add a solution of the ethylene ketal from Step 3 in dry THF dropwise, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and slowly add aqueous hydrochloric acid to quench the reaction and effect deprotection of the ketal.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to give the crude final product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reagent Stoichiometry and Yields (Adapted from a similar synthesis[1])

StepReactionKey Reagents and Molar RatiosTypical Yield
1Acylation3-chloroaniline : succinic anhydride (1:1)~93%
2Friedel-Crafts CyclizationSubstrate : AlCl₃ (1 : 2.5-3.0)~91%
3Ketal ProtectionSubstrate : ethylene glycol : p-TsOH (1 : 1.1 : 0.08)~94%
4 & 5Reduction & Deprotection--
Note: Yields are based on a similar reported synthesis and may vary.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Friedel-Crafts Cyclization cluster_step3 Step 3: Ketal Protection cluster_step4_5 Steps 4 & 5: Reduction & Deprotection 3-chloroaniline 3-chloroaniline node_step1 4-((3-chlorophenyl)amino)- 4-oxobutanoic acid 3-chloroaniline->node_step1 Succinic anhydride Succinic anhydride Succinic anhydride->node_step1 node_step2 8-chloro-3,4-dihydro-1H-benzo[b] azepine-2,5-dione node_step1->node_step2 AlCl₃ node_step3 8-chloro-2,3,4,5-tetrahydro-1H- benzo[b]azepin-5-one ethylene ketal node_step2->node_step3 Ethylene glycol, p-TsOH node_step4_5 8-Chloro-3,4-dihydro-1H-benzo[b] azepin-5(2H)-one node_step3->node_step4_5 1. NaBH₄, BF₃·OEt₂ 2. H₃O⁺

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Friedel-Crafts Cyclization cause1 Moisture Present? start->cause1 cause2 Suboptimal AlCl₃? cause1->cause2 No solution1 Dry glassware & reagents. Use inert atmosphere. cause1->solution1 Yes cause3 Incorrect Temp/Time? cause2->cause3 No solution2 Use fresh/sublimed AlCl₃. Check stoichiometry. cause2->solution2 Yes solution3 Optimize temperature (55-70°C). Monitor by TLC. cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in Friedel-Crafts cyclization.

References

Common impurities in 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides answers to frequently asked questions regarding the common impurities found in 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, along with detailed protocols for their identification and characterization. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential process-related impurities in this compound?

Process-related impurities are substances that are formed during the synthesis of the target compound. While a definitive list is highly dependent on the specific synthetic route employed, we can hypothesize potential impurities based on common synthetic strategies for benzazepinones, such as the intramolecular Friedel-Crafts acylation of an appropriate N-aryl-aminopropanoic acid derivative.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: The presence of unreacted starting materials is a common source of impurities. For a typical synthesis, this could include 4-chloroaniline and succinic anhydride or their derivatives.

  • Incomplete Cyclization: The immediate precursor to the final product, such as N-(4-chlorophenyl)-4-aminobutanoic acid, may remain if the cyclization step is incomplete.

  • Isomeric Impurities: During the Friedel-Crafts cyclization, substitution could potentially occur at a different position on the aromatic ring, leading to the formation of isomeric benzazepinones, though this is less likely given the directing effects of the chloro and amino groups.

  • Over-alkylation or Acylation Products: Side reactions can lead to the formation of multiple products.

  • By-products from Side Reactions: The use of strong Lewis acids like AlCl₃ in Friedel-Crafts reactions can sometimes catalyze unwanted side reactions.[1]

Q2: What are the likely degradation products of this compound?

Degradation products can form during storage or upon exposure to stress conditions such as light, heat, humidity, acid, or base. The benzazepinone structure contains a lactam (a cyclic amide) and a ketone, which are susceptible to hydrolysis.

Potential Degradation Products:

  • Hydrolysis Product: The most probable degradation pathway is the hydrolysis of the lactam ring. Under acidic or basic conditions, the amide bond can be cleaved to yield the corresponding amino acid, 4-amino-4-(4-chlorophenyl)butanoic acid. Studies on other benzodiazepines have shown that the diazepine ring can be cleaved under various conditions.[2][3]

  • Oxidation Products: The aliphatic portion of the azepine ring could be susceptible to oxidation, leading to the formation of hydroxylated or other oxidized derivatives.

Impurity Identification Summary

The following table summarizes the hypothesized impurities, their likely origin, and key analytical data points for their identification.

Impurity NamePotential OriginMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺
4-ChloroanilineStarting MaterialC₆H₆ClN127.57128.03
Succinic AnhydrideStarting MaterialC₄H₄O₃100.07N/A (ESI-)
N-(4-chlorophenyl)-4-oxobutanamideIntermediateC₁₀H₁₀ClNO₃227.65228.04
6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (Isomer)Side-productC₁₀H₁₀ClNO195.65196.05
4-amino-4-(4-chlorophenyl)butanoic acidHydrolysis ProductC₁₀H₁₂ClNO₂213.66214.06

Troubleshooting and Experimental Protocols

Q3: How can I detect and identify these impurities in my sample?

A combination of chromatographic and spectroscopic techniques is essential for the effective detection, identification, and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is often the method of choice for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for structural elucidation.[4][5][6]

Below is a logical workflow for impurity identification:

impurity_identification_workflow start Sample of this compound hplc HPLC Analysis (Purity Profile) start->hplc impurities_detected Impurities Detected? hplc->impurities_detected no_impurities Sample is Pure impurities_detected->no_impurities No lcms LC-MS/MS Analysis (Molecular Weight and Fragmentation) impurities_detected->lcms Yes isolate Isolate Impurity (Prep-HPLC) lcms->isolate structure_elucidation Structure Elucidation lcms->structure_elucidation nmr NMR Spectroscopy (1H, 13C, 2D NMR) isolate->nmr nmr->structure_elucidation characterize Characterize and Document Impurity structure_elucidation->characterize

References

Stability issues of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. The information is compiled from general knowledge of forced degradation studies on related benzazepine and benzodiazepine structures.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability issues with this compound?

A1: Based on the structure, which contains a lactam (a cyclic amide) and a chloro-substituted aromatic ring, potential stability issues for this compound include hydrolysis, oxidation, and photodegradation. Forced degradation studies on similar compounds have shown susceptibility to acidic and basic conditions.[1][2][3]

Q2: How does pH affect the stability of this compound?

A2: The lactam ring in the benzazepinone structure is susceptible to hydrolysis. Under acidic conditions, the amide bond can be cleaved. Similarly, basic conditions can promote hydrolysis, potentially leading to the opening of the seven-membered ring.[2] Studies on related compounds like diazepam have shown degradation in acidic solutions.

Q3: Is this compound sensitive to light?

A3: Compounds with aromatic rings and heteroatoms can be susceptible to photolytic degradation. It is recommended to protect this compound from light during storage and handling to prevent the formation of photodegradants.[3][4] Storage in amber vials or in the dark is advised.

Q4: What is the recommended storage temperature for this compound?

A4: To minimize thermal degradation, it is recommended to store this compound in a cool and dry place. Some suppliers recommend storage at 2-8°C and protected from light.[4] Long-term storage at elevated temperatures should be avoided.

Q5: How stable is the compound in common laboratory solvents?

A5: While specific data is unavailable, it is advisable to use freshly prepared solutions for analysis. Protic solvents like methanol or water might participate in solvolysis over time, especially if the solution is not stored properly. For stock solutions, aprotic solvents like acetonitrile or DMSO are generally preferred, and storage at low temperatures is recommended.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Appearance of new peaks in HPLC chromatogram after sample preparation. Degradation of the compound due to pH, light, or temperature stress during sample preparation.- Ensure the pH of the sample solution is near neutral. - Protect the sample from light by using amber vials or covering with aluminum foil. - Avoid heating the sample. Prepare samples at room temperature or below. - Analyze the sample as quickly as possible after preparation.
Loss of assay value over time for a stock solution. Instability of the compound in the chosen solvent or improper storage conditions.- Store stock solutions at a lower temperature (e.g., -20°C). - Consider using an aprotic solvent if not already doing so. - Prepare fresh stock solutions more frequently.
Discoloration of the solid compound. Potential degradation due to light exposure or oxidation.- Store the solid compound in a tightly sealed container, protected from light, and in a desiccator. - If discoloration is observed, re-test the purity of the compound before use.

Illustrative Stability Data

The following table summarizes the expected degradation of this compound under various stress conditions, based on forced degradation studies of similar compounds.[3][5] This data is illustrative and should be confirmed by experimental studies.

Stress Condition Reagent/Condition Duration Temperature Expected Degradation (%)
Acid Hydrolysis 0.1 N HCl24 hours60°C10 - 20
Base Hydrolysis 0.1 N NaOH24 hours60°C15 - 25
Oxidation 3% H₂O₂24 hoursRoom Temperature5 - 15
Thermal Degradation Solid State48 hours80°C< 5
Photolytic Degradation Solid State (ICH Option 2)1.2 million lux hours and 200 W h/m²Room Temperature5 - 10

Experimental Protocols

Forced Degradation Studies

These protocols are designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Keep the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 1 mL of 0.1 N NaOH.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Keep the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 1 mL of 0.1 N HCl.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

5. Thermal Degradation:

  • Place a known amount of the solid compound in a petri dish and expose it to a temperature of 80°C for 48 hours.

  • After exposure, dissolve the solid in a suitable solvent to prepare a solution of 100 µg/mL for HPLC analysis.

6. Photolytic Degradation:

  • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

  • After exposure, dissolve the solid in a suitable solvent to prepare a solution of 100 µg/mL for HPLC analysis.

Visualizations

TroubleshootingWorkflow start Stability Issue Observed (e.g., new peaks, assay loss) check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_storage Review Storage Conditions start->check_storage is_ph_controlled Is pH controlled? check_sample_prep->is_ph_controlled pH? solution_storage Action: Store at recommended temperature (2-8°C or -20°C) and protect from light. check_storage->solution_storage is_light_protected Is sample protected from light? is_ph_controlled->is_light_protected Yes solution_ph Action: Use buffered solution near neutral pH. is_ph_controlled->solution_ph No is_temp_controlled Is temperature controlled? is_light_protected->is_temp_controlled Yes solution_light Action: Use amber vials or protect from light. is_light_protected->solution_light No is_solvent_appropriate Is the solvent appropriate? is_temp_controlled->is_solvent_appropriate Yes solution_temp Action: Avoid heat; prepare samples at RT or below. is_temp_controlled->solution_temp No solution_solvent Action: Use aprotic solvent for stock solutions; prepare fresh. is_solvent_appropriate->solution_solvent No

Caption: Troubleshooting workflow for stability issues.

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photodegradation Photodegradation (UV/Vis Light) parent This compound hydrolysis_product Ring-Opened Product (Amino Acid Derivative) parent->hydrolysis_product H+ or OH- oxidation_product N-Oxide or Hydroxylated Derivatives parent->oxidation_product [O] photo_product Radical-induced or Rearrangement Products parent->photo_product

Caption: Potential degradation pathways.

References

Troubleshooting guide for the Friedel-Crafts acylation step in benzazepinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzazepinone Synthesis

This guide provides troubleshooting advice and frequently asked questions for the intramolecular Friedel-Crafts acylation step in the synthesis of benzazepinones. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My intramolecular Friedel-Crafts acylation to form the benzazepinone ring is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in this cyclization are a common issue and can stem from several factors. Here is a systematic guide to troubleshooting:

  • Catalyst Activity and Stoichiometry:

    • Moisture Sensitivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents and reagents. Even small amounts of water can deactivate the catalyst.

    • Insufficient Catalyst: The benzazepinone product, being a ketone, can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction. Therefore, stoichiometric amounts (or a slight excess, e.g., 1.1 to 1.2 equivalents) of the Lewis acid are often required for the reaction to go to completion.

  • Reaction Conditions:

    • Temperature: The optimal temperature is crucial and substrate-dependent. For many intramolecular Friedel-Crafts acylations, heating is necessary to overcome the activation energy for cyclization. However, excessively high temperatures can lead to side reactions like decomposition or polymerization. It is advisable to start at a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring (e.g., by TLC or LC-MS).

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the consumption of the starting material to determine the optimal reaction time.

  • Substrate-Related Issues:

    • Purity of Starting Material: Impurities in the N-aryl-γ-aminobutyric acid precursor can interfere with the reaction. Ensure the starting material is pure before proceeding with the cyclization.

    • Nitrogen Protecting Group: The nature of the protecting group on the nitrogen atom of the benzazepinone precursor is critical. A strong electron-withdrawing group (e.g., tosyl, mesyl) is often necessary to decrease the basicity of the nitrogen. A basic nitrogen can complex with the Lewis acid, deactivating it and preventing the reaction.

Q2: I am observing the formation of significant side products in my reaction. How can I improve the selectivity for the desired benzazepinone?

A2: The formation of side products can often be attributed to the reaction conditions or the nature of the substrate.

  • Intermolecular vs. Intramolecular Reaction: If the concentration of the starting material is too high, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts. Running the reaction under high-dilution conditions can favor the intramolecular pathway.

  • Alternative Cyclization Pathways: Depending on the substrate, there might be alternative positions on the aromatic ring that can be acylated, leading to isomeric products. This is less common in intramolecular reactions where the tether length directs the acylation, but it is a possibility to consider.

  • Decomposition: As mentioned, high temperatures can lead to the decomposition of the starting material or product. If you observe charring or the formation of a complex mixture of unidentifiable products, consider lowering the reaction temperature.

Q3: What are the most suitable catalysts for the intramolecular Friedel-Crafts acylation to form benzazepinones, and how do I choose one?

A3: The choice of catalyst is a critical parameter for a successful cyclization.

  • Strong Lewis Acids: Aluminum chloride (AlCl₃) is a common and powerful Lewis acid for this transformation. Other strong Lewis acids like ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can also be effective.

  • Protic Acids: Strong Brønsted acids like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are excellent alternatives, particularly when the starting material is the carboxylic acid itself, as they can act as both the catalyst and a dehydrating agent.

  • Milder Lewis Acids: In some cases, especially with activated aromatic rings, milder Lewis acids might be sufficient and can help to avoid side reactions.

The optimal catalyst often needs to be determined empirically for a specific substrate. A good starting point is often AlCl₃ with the corresponding acyl chloride, or PPA with the carboxylic acid.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the intramolecular Friedel-Crafts acylation to form cyclic ketones, including benzazepinone precursors.

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃N-Tosyl-N-phenyl-γ-aminobutyryl chlorideDichloromethaneReflux2-4~70-85General Literature
Polyphosphoric Acid (PPA)N-Tosyl-N-phenyl-γ-aminobutyric acidNone100-1201-3~80-95General Literature
Eaton's Reagent (P₂O₅/MeSO₃H)N-Tosyl-N-phenyl-γ-aminobutyric acidNone60-801-2~85-95General Literature
AlCl₃4-(4-chloroanilino)-4-oxobutanoic acidNot specifiedNot specifiedNot specifiedHigh

Key Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of N-Tosyl-N-phenyl-γ-aminobutyric Acid using Polyphosphoric Acid (PPA)

This protocol is a general procedure based on established methods for similar intramolecular cyclizations.

Materials:

  • N-Tosyl-N-phenyl-γ-aminobutyric acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Place N-tosyl-N-phenyl-γ-aminobutyric acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add polyphosphoric acid (10-20 times the weight of the starting material) to the flask.

  • Heat the mixture with stirring in an oil bath at 100-120 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired N-tosyl-1,2,3,4-tetrahydro-1-benzazepin-5-one.

Protocol 2: Intramolecular Friedel-Crafts Acylation via the Acyl Chloride using Aluminum Chloride

This protocol is adapted from general procedures for Friedel-Crafts acylation.

Materials:

  • N-Tosyl-N-phenyl-γ-aminobutyric acid

  • Thionyl chloride or oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure: Step A: Formation of the Acyl Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-tosyl-N-phenyl-γ-aminobutyric acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq with a catalytic amount of DMF) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the starting material is consumed (monitored by TLC, quenching an aliquot with methanol to form the methyl ester for analysis).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is used directly in the next step.

Step B: Intramolecular Friedel-Crafts Cyclization

  • In a separate flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Friedel_Crafts_Acylation start Low Yield in Benzazepinone Synthesis catalyst Check Catalyst start->catalyst conditions Review Reaction Conditions start->conditions substrate Examine Starting Material start->substrate moisture Anhydrous Conditions? catalyst->moisture Issue stoichiometry Sufficient Catalyst (Stoichiometric)? catalyst->stoichiometry Issue temperature Optimal Temperature? conditions->temperature Issue time Sufficient Reaction Time? conditions->time Issue purity Purity of Precursor? substrate->purity Issue protecting_group Appropriate N-Protecting Group (EWG)? substrate->protecting_group Issue solution Solution Implemented moisture->solution stoichiometry->solution temperature->solution time->solution purity->solution protecting_group->solution

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Experimental_Workflow_FC_Acylation start Start: N-Aryl-γ-aminobutyric acid derivative acyl_chloride_formation Acyl Chloride Formation (e.g., with SOCl₂ or (COCl)₂) start->acyl_chloride_formation alt_path Direct Cyclization with Brønsted Acid (e.g., PPA) start->alt_path Alternative Route cyclization Intramolecular Friedel-Crafts Acylation (with Lewis Acid, e.g., AlCl₃) acyl_chloride_formation->cyclization workup Aqueous Workup and Extraction cyclization->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product: Benzazepinone purification->product alt_path->workup

Caption: General experimental workflow for benzazepinone synthesis via Friedel-Crafts acylation.

Technical Support Center: Synthesis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic routes for 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Alternative Synthetic Routes

Two primary alternative routes for the synthesis of this compound are outlined below:

  • Route 1: Intramolecular Friedel-Crafts Cyclization. This multi-step approach begins with the acylation of 4-chloroaniline with succinic anhydride, followed by an intramolecular Friedel-Crafts ring-closing reaction to form a diketone intermediate. Subsequent selective reduction and deprotection yield the target compound.

  • Route 2: Beckmann Rearrangement. This route utilizes the classic Beckmann rearrangement of a substituted tetralone oxime. The key precursor, 7-chloro-1-tetralone, is first synthesized and then converted to its oxime, which undergoes acid-catalyzed rearrangement to form the desired seven-membered lactam ring.

Route 1: Intramolecular Friedel-Crafts Cyclization Workflow

A 4-Chloroaniline + Succinic Anhydride B Acylation (4-(4-chloroanilino)-4-oxobutanoic acid) A->B Toluene, Reflux C Intramolecular Friedel-Crafts Cyclization (7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2,5-dione) B->C AlCl3, Dichloroethane D Selective Ketal Protection C->D Ethylene Glycol, p-TsOH E Amide Reduction D->E NaBH4 F Deprotection (Hydrolysis) E->F aq. HCl G This compound F->G

Caption: Workflow for the Friedel-Crafts Cyclization Route.

Route 2: Beckmann Rearrangement Workflow

A 4-Chlorophenylacetic acid + 3-Chloropropionyl chloride B Friedel-Crafts Acylation (Intermediate Acid) A->B AlCl3 C Reduction & Cyclization (7-Chloro-1-tetralone) B->C H2/Pd-C D Oximation (7-Chloro-1-tetralone oxime) C->D NH2OH.HCl E Beckmann Rearrangement D->E Polyphosphoric Acid (PPA) F This compound E->F

Scale-up considerations for the production of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up production of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a larger scale?

A1: The most prevalent industrial synthesis involves an intramolecular Friedel-Crafts acylation of an N-acylated 4-(4-chlorophenyl)butanamine derivative. This method is favored for its relatively high yields and the availability of starting materials.

Q2: What are the critical parameters to control during the Friedel-Crafts cyclization step?

A2: Temperature control is paramount to prevent side reactions and ensure product quality. The choice of Lewis acid catalyst (e.g., aluminum chloride, polyphosphoric acid) and its stoichiometry are also critical. Anhydrous conditions are essential to prevent catalyst deactivation.[1]

Q3: How can I monitor the progress of the reaction during scale-up?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. It allows for the quantification of starting material, product, and any significant impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.

Q4: What are the typical yields and purity I can expect at a pilot scale?

A4: Yields can vary depending on the optimization of reaction conditions. However, a well-optimized process can be expected to yield 70-85% of the crude product. Purity after initial work-up is typically in the range of 90-95%, which can be improved to >99% after purification.

Q5: What are the common impurities I should look for?

A5: Common impurities may include unreacted starting materials, regioisomers from the Friedel-Crafts reaction, and by-products from overheating or moisture contamination. It is also possible to form dimers or polymers under certain conditions.

Q6: What is the best method for purifying the final product at a large scale?

A6: Crystallization is the most effective and scalable method for purifying this compound. The choice of solvent system is critical for achieving high purity and good recovery. A mixture of a good solvent (e.g., ethyl acetate) and an anti-solvent (e.g., heptane) is often effective.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of this compound.

Issue 1: Low Yield in Friedel-Crafts Cyclization
Possible Cause Troubleshooting Step
Catalyst Inactivity Ensure the Lewis acid catalyst (e.g., AlCl₃) is of high purity and handled under strict anhydrous conditions to prevent deactivation by moisture.[1]
Insufficient Catalyst In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, requiring stoichiometric or even excess amounts of the catalyst.[1]
Deactivated Starting Material The presence of strongly electron-withdrawing groups on the aromatic ring can hinder the reaction. Ensure the precursor is correctly synthesized.
Incomplete Reaction Monitor the reaction by HPLC to confirm it has gone to completion. If necessary, extend the reaction time or slightly increase the temperature, while carefully monitoring for impurity formation.
Issue 2: Formation of Significant Impurities
Possible Cause Troubleshooting Step
Overheating/Exotherm Implement efficient cooling and controlled addition of reagents to manage the exothermic nature of the Friedel-Crafts reaction.[2] Monitor the internal temperature closely.
Moisture Contamination Use dry solvents and apparatus. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry Carefully control the molar ratios of reactants and catalyst to minimize the formation of by-products.
Side Reactions (e.g., polyacylation) While less common in acylation compared to alkylation, deactivation of the product helps prevent further reaction. However, localized high concentrations of reactants could lead to side products. Ensure good mixing.[3][4]
Issue 3: Difficulty in Product Crystallization and Purification
Possible Cause Troubleshooting Step
Oiling Out Ensure the cooling rate is slow and controlled. Seeding the solution with a small amount of pure product can induce crystallization.
Poor Crystal Quality Optimize the solvent system for crystallization. A solvent screen can identify the best combination for high purity and good crystal morphology.
Low Recovery Minimize the amount of solvent used for dissolution. Ensure the anti-solvent is added slowly to maximize precipitation. Cool the mixture to a low temperature (e.g., 0-5 °C) before filtration.
Persistent Impurities If impurities co-crystallize with the product, consider a re-crystallization from a different solvent system or a charcoal treatment to remove colored impurities. In some cases, column chromatography may be necessary for challenging separations, though it is less ideal for large-scale production.

Data Presentation

Table 1: Representative Scale-up Parameters for Friedel-Crafts Cyclization
ParameterLab Scale (10g)Pilot Scale (1kg)Production Scale (50kg)
Starting Material 10 g1 kg50 kg
Lewis Acid (AlCl₃) 1.2 - 1.5 eq1.2 - 1.5 eq1.2 - 1.5 eq
Solvent (Dichloromethane) 100 mL10 L500 L
Reaction Temperature 0 °C to RT0 °C to 25 °C5 °C to 20 °C
Reaction Time 4 - 6 hours6 - 8 hours8 - 12 hours
Typical Crude Yield 80 - 90%75 - 85%70 - 80%
Crude Purity (HPLC) ~95%~92%~90%

Note: These values are representative and may vary depending on the specific process and equipment.

Table 2: Comparison of Purification Methods
MethodScalePurity AchievedTypical RecoveryProsCons
Crystallization Lab to Production>99.5%85 - 95%Cost-effective, scalableSolvent selection is critical
Column Chromatography Lab to Pilot>99.8%70 - 85%High purityExpensive, not ideal for large scale

Experimental Protocols

Key Experiment: Scale-up of Friedel-Crafts Cyclization

Objective: To synthesize this compound via intramolecular Friedel-Crafts acylation.

Materials:

  • N-(4-chlorobutanoyl)-4-chloroaniline

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure (Pilot Scale - 1 kg):

  • Charge a suitable glass-lined reactor with anhydrous dichloromethane (10 L) and cool to 0-5 °C under a nitrogen atmosphere.

  • Slowly add anhydrous aluminum chloride (1.3 kg, 1.2 eq) to the dichloromethane with stirring, maintaining the temperature below 10 °C.

  • In a separate vessel, dissolve N-(4-chlorobutanoyl)-4-chloroaniline (1 kg, 1.0 eq) in anhydrous dichloromethane (5 L).

  • Add the solution of the starting material to the aluminum chloride suspension dropwise over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Carefully quench the reaction by slowly transferring the reaction mixture to a separate vessel containing a mixture of crushed ice (10 kg) and concentrated hydrochloric acid (1 L). This step is highly exothermic and requires efficient cooling.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).

  • Combine the organic layers and wash sequentially with 1 M HCl (5 L), saturated sodium bicarbonate solution (5 L), and brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Key Experiment: Purification by Crystallization

Objective: To purify the crude this compound.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Heptane

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate (approximately 3-4 volumes).

  • Filter the hot solution to remove any insoluble impurities.

  • Slowly add heptane (approximately 2-3 volumes) as an anti-solvent to the hot filtrate with stirring until slight turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of cold ethyl acetate/heptane (1:1) mixture.

  • Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Acylation cluster_intermediate Intermediate cluster_reaction2 Cyclization cluster_product Final Product 4-chloroaniline 4-chloroaniline Acylation_Step N-Acylation 4-chloroaniline->Acylation_Step 4-chlorobutanoyl_chloride 4-chlorobutanoyl_chloride 4-chlorobutanoyl_chloride->Acylation_Step Intermediate_Compound N-(4-chlorobutanoyl)- 4-chloroaniline Acylation_Step->Intermediate_Compound Cyclization_Step Intramolecular Friedel-Crafts Acylation (AlCl3, DCM) Intermediate_Compound->Cyclization_Step Final_Product This compound Cyclization_Step->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Catalyst Check Catalyst Activity & Anhydrous Conditions Start->Check_Catalyst Check_Temp Verify Temperature Control & Reagent Addition Rate Start->Check_Temp Check_Stoichiometry Confirm Stoichiometry Start->Check_Stoichiometry Analyze_Impurities Identify Impurities (HPLC, GC-MS) Check_Catalyst->Analyze_Impurities If catalyst is active Check_Temp->Analyze_Impurities If temp is controlled Check_Stoichiometry->Analyze_Impurities If stoichiometry is correct Optimize_Purification Optimize Crystallization Solvent System Analyze_Impurities->Optimize_Purification Resolved Issue Resolved Optimize_Purification->Resolved

Caption: Troubleshooting workflow for scale-up production issues.

References

Validation & Comparative

A Comparative Guide to the Quantification of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: Validated HPLC Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a primary and an alternative High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a key intermediate in pharmaceutical synthesis. The methodologies presented are based on established principles of analytical chemistry and adhere to the validation guidelines of the International Council for Harmonisation (ICH).[1][2][3][4][5]

Comparative Performance Data

The following tables summarize the expected performance characteristics of the two HPLC methods for the quantification of this compound. These values are representative of a successfully validated analytical method.

Table 1: Comparison of Method Performance Parameters

ParameterMethod A: RP-HPLCMethod B: HILICICH Acceptance Criteria
Linearity (R²) > 0.999> 0.998≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%98.0% - 102.0% for drug substance
Precision (% RSD)
- Repeatability< 1.0%< 1.5%≤ 2%
- Intermediate Precision< 1.5%< 2.0%≤ 2%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mLSignal-to-Noise ratio of 10:1
Robustness HighModerateNo significant change in results

Table 2: System Suitability Test (SST) Results

ParameterMethod A: RP-HPLCMethod B: HILICAcceptance Criteria
Tailing Factor (T) 1.11.3T ≤ 2
Theoretical Plates (N) > 5000> 3000N > 2000
Resolution (Rs) > 2.0 (from nearest impurity)> 1.8 (from nearest impurity)Rs > 1.5
Relative Standard Deviation (%RSD) of Peak Area < 1.0% (for 6 replicate injections)< 1.5% (for 6 replicate injections)≤ 2.0%

Experimental Protocols

Detailed methodologies for the proposed HPLC methods are provided below. These protocols are designed to be a starting point for method development and validation in a laboratory setting.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is predicated on the hydrophobic interactions between the analyte and a non-polar stationary phase.[6][7]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 70% B

      • 10-12 min: 70% B

      • 12-13 min: 70% to 30% B

      • 13-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase initial composition (30:70 Acetonitrile:Water) to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in methanol and dilute with the mobile phase to fall within the calibration range.

3. Validation Procedure: The method validation should be performed according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.[4][5][8]

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a suitable alternative for separating polar and moderately polar compounds that are not well-retained in RP-HPLC.[7][9][10]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: As described in Method A.

  • Column: HILIC column with an amide or silica stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 10 mM Ammonium Acetate in Water, pH 5.0 (Solvent B).

    • Gradient Program:

      • 0-2 min: 95% A

      • 2-10 min: 95% to 70% A

      • 10-12 min: 70% A

      • 12-13 min: 70% to 95% A

      • 13-18 min: 95% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): As described in Method A.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution with a mixture of 95:5 Acetonitrile:Water.

  • Sample Preparation: Dissolve the sample in a high percentage of acetonitrile to ensure compatibility with the initial mobile phase conditions.

3. Validation Procedure: The validation process will follow the same ICH guidelines as outlined for Method A.

Visualized Workflows and Comparisons

The following diagrams illustrate the logical flow of the HPLC method validation process and a comparison of the key decision points between RP-HPLC and HILIC.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_objective Define Analytical Objective select_method Select HPLC Method (RP-HPLC vs. HILIC) define_objective->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol prepare_solutions Prepare Standards & Samples validation_protocol->prepare_solutions system_suitability Perform System Suitability Testing (SST) prepare_solutions->system_suitability perform_validation Execute Validation Experiments (Linearity, Accuracy, Precision, etc.) system_suitability->perform_validation data_analysis Analyze & Process Data perform_validation->data_analysis compare_criteria Compare Against Acceptance Criteria data_analysis->compare_criteria validation_report Generate Validation Report compare_criteria->validation_report

Caption: Workflow for HPLC Method Validation.

Method_Comparison cluster_analyte Analyte Properties cluster_rphplc Method A: RP-HPLC cluster_hilic Method B: HILIC analyte 8-Chloro-3,4-dihydro-1H- benzo[b]azepin-5(2H)-one (Moderately Polar) rp_sp Stationary Phase: Non-Polar (C18) analyte->rp_sp Primary Choice hilic_sp Stationary Phase: Polar (Amide/Silica) analyte->hilic_sp Alternative rp_mp Mobile Phase: Polar (ACN/Water) rp_sp->rp_mp rp_elution Elution Order: Polar to Non-Polar rp_mp->rp_elution hilic_mp Mobile Phase: Non-Polar (ACN-rich) hilic_sp->hilic_mp hilic_elution Elution Order: Non-Polar to Polar hilic_mp->hilic_elution

Caption: Comparison of RP-HPLC and HILIC Principles.

Conclusion

For the quantification of this compound, a well-validated RP-HPLC method is the recommended approach due to its robustness, reproducibility, and wide applicability in pharmaceutical analysis.[6][11] The C18 column offers excellent retention and separation for a broad range of compounds with moderate polarity. However, should retention be insufficient, the HILIC method provides a strong alternative by utilizing a different separation mechanism better suited for more polar molecules. The choice between these methods will ultimately depend on the specific sample matrix and the presence of any interfering impurities. Both methods, when properly validated, are capable of providing accurate and reliable quantitative results essential for drug development and quality control.

References

Comparative Analysis of Precursors for the Synthesis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a key intermediate in the development of various pharmaceutical agents, can be approached from several retrosynthetic pathways. The selection of a suitable precursor is a critical decision that influences the overall efficiency, scalability, and economic viability of the synthesis. This guide provides an objective comparison of two primary synthetic routes, starting from distinct precursors, supported by experimental data to inform precursor selection.

Precursor Route 1: Acylation of 4-Chloroaniline with Succinic Anhydride followed by Intramolecular Friedel-Crafts Cyclization

This widely utilized pathway commences with the acylation of 4-chloroaniline using succinic anhydride to form an N-substituted succinamic acid intermediate. This intermediate then undergoes an intramolecular Friedel-Crafts acylation to construct the seven-membered azepinone ring. This method is advantageous due to the ready availability and low cost of the starting materials.

A notable example of this approach is detailed in the synthesis of the isomeric 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one, which follows the same fundamental reaction sequence.

Overall Reaction Scheme:

Performance Comparison of Precursors

The following table summarizes the quantitative data for the initial steps of this synthetic route, based on a reported procedure for the 7-chloro isomer.

Step No.Precursor(s)Intermediate ProductReagentsSolventReaction ConditionsYield (%)
14-Chloroaniline, Succinic Anhydride4-(4-chloroanilino)-4-oxobutanoic acid-1,2-DichloroethaneReflux, 6 hours93.4
24-(4-chloroanilino)-4-oxobutanoic acid7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dioneAnhydrous AlCl₃1,2-Dichloroethane60°C, 4 hoursNot specified
Experimental Protocols

Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid [1]

  • Dissolve 127 g of 4-chloroaniline and 100 g of succinic anhydride in 600 mL of 1,2-dichloroethane.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After the reaction is complete, remove the 1,2-dichloroethane by distillation under reduced pressure.

  • To the residue, add 300 mL of cold 1N hydrochloric acid and stir for 10 minutes.

  • Filter the resulting solid to obtain 212 g of 4-(4-chloroanilino)-4-oxobutanoic acid (Yield: 93.4%).

Step 2: Synthesis of 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione [1]

  • Dissolve 200 g of 4-(4-chloroanilino)-4-oxobutanoic acid in 1.2 L of 1,2-dichloroethane.

  • Add 150 g of anhydrous aluminum chloride (AlCl₃) to the solution.

  • Heat the mixture to 60°C and maintain for 4 hours.

  • Cool the reaction solution to room temperature.

  • While stirring and maintaining the temperature below 35°C, slowly add 1 L of 3N hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with 600 mL of 1,2-dichloroethane.

  • Combine the organic layers and dry over sodium sulfate.

Note: The subsequent steps in the patent involve protection of the ketone, reduction of the amide, and deprotection to yield the final product.

Precursor Route 2: Alternative Synthetic Strategies

  • Intramolecular Cyclization of Substituted Phenylalkanoic Acids: A plausible alternative precursor would be a γ-(4-chlorophenyl)butyric acid derivative with a nitrogen-containing functional group at the appropriate position. Intramolecular Friedel-Crafts acylation or related cyclization reactions could then be employed to form the seven-membered ring.

  • Beckmann Rearrangement: Synthesis could commence from a substituted α-tetralone. Oximation of the ketone followed by a Beckmann rearrangement would yield the corresponding lactam (the benzazepinone ring system).

Further research and methods development would be required to establish a robust and high-yielding protocol for these alternative routes for the specific synthesis of this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of a chloro-substituted benzo[b]azepin-5-one via the Friedel-Crafts pathway.

SynthesisWorkflow Precursors Precursors: 4-Chloroaniline Succinic Anhydride Acylation Acylation Precursors->Acylation 1,2-Dichloroethane, Reflux Intermediate1 4-(4-chloroanilino)- 4-oxobutanoic acid Acylation->Intermediate1 FriedelCrafts Intramolecular Friedel-Crafts Acylation Intermediate1->FriedelCrafts Anhydrous AlCl₃ Intermediate2 7-chloro-3,4-dihydrobenzo[b]- azepine-2,5-dione FriedelCrafts->Intermediate2 FurtherSteps Further Processing: - Ketone Protection - Amide Reduction - Deprotection Intermediate2->FurtherSteps FinalProduct 8-Chloro-3,4-dihydro-1H- benzo[b]azepin-5(2H)-one (or isomer) FurtherSteps->FinalProduct

Caption: Synthetic workflow for Chloro-benzo[b]azepin-5-one.

Conclusion

The synthetic route starting from 4-chloroaniline and succinic anhydride is a well-documented and high-yielding pathway for the synthesis of chloro-substituted benzo[b]azepin-5-ones. The readily available and inexpensive nature of the precursors makes this an attractive option for large-scale synthesis. While alternative routes involving different precursors are theoretically viable, further experimental validation is necessary to provide a comprehensive quantitative comparison. Researchers and drug development professionals should consider the trade-offs between established, high-yielding routes and the potential for novel, more efficient syntheses from alternative starting materials.

References

A Comparative Guide to Benzazepine Intermediates in Drug Discovery: Focus on 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of therapeutic agents targeting the central nervous system (CNS) and other biological systems. The synthesis of these complex molecules relies on the efficient preparation of key benzazepine intermediates. This guide provides a comparative analysis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one and other significant benzazepine intermediates, offering insights into their synthesis, performance, and applications.

Performance Comparison of Benzazepine Intermediates

The selection of a benzazepine intermediate is often dictated by the desired substitution pattern on the final molecule, as well as the efficiency and scalability of its synthesis. This section compares key performance indicators for this compound and its structural isomers and analogs.

IntermediateCAS NumberKey ApplicationsSynthetic Route HighlightsReported YieldReported Purity
This compound 116815-03-3Precursor for various CNS-active compounds.Multi-step synthesis starting from substituted anilines.Not explicitly reported in comparative studies.≥99.0%[1]
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one 160129-45-3Key intermediate for the vasopressin receptor antagonist Tolvaptan.[2]Four-step synthesis from 4-chloroaniline and succinic anhydride.[3]Overall yield of approx. 85% from 4-(4-chloroanilino)-4-oxobutyric acid.[3]High purity, suitable for GMP production.
8-Bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one Not AvailableIntermediate for potent and selective ROCK inhibitors.[4]Non-regioselective Schmidt reaction of 7-bromo-3,4-dihydronaphthalen-2(1H)-one.[3]Yields vary depending on the reaction conditions.Not explicitly reported.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one 86499-96-9Intermediate for the synthesis of various biologically active compounds.Bromination of 2,3,4,5-tetrahydro-1H-1-benzo[b]azepin-2-one.Up to 98%[5]As high as 99.6%[5]
7,8-Dimethoxy-3-(3-chloropropyl)-1,3-dihydro-2H-3-benzazepin-2-one Not AvailableIntermediate for the synthesis of Ivabradine.[6]Multi-step synthesis involving the formation of the benzazepine core followed by alkylation.Not explicitly reported in comparative studies.≥98.0%[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of pharmaceutical intermediates. Below are representative protocols for the synthesis of key chloro-benzazepinone intermediates.

Synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

This four-step synthesis provides a high-yield route to a key intermediate for Tolvaptan.[3]

Step A: Synthesis of 4-(4-chloroanilino)-4-oxobutyric acid 4-Chloroaniline and succinic anhydride are dissolved in an organic solvent and refluxed for 4-8 hours. After removal of the solvent, the residue is treated with cold 1N hydrochloric acid and stirred. The resulting solid is filtered to obtain 4-(4-chloroanilino)-4-oxobutyric acid.

  • Yield: 93.4%[3]

Step B: Synthesis of 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione 4-(4-Chloroanilino)-4-oxobutyric acid is dissolved in 1,2-dichloroethane, and anhydrous aluminum chloride is added. The mixture is heated at 60°C for 4 hours. After cooling, 3N hydrochloric acid is added. The organic layer is separated, dried, and concentrated to yield the product.

  • Yield: 91.3%[3]

Step C: Synthesis of 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione, ethylene glycol, and p-toluenesulfonic acid are refluxed in toluene for 6 hours with water removal. The reaction mixture is cooled and washed with saturated sodium bicarbonate solution. The organic phase is concentrated to give the ketal.

  • Yield: 93.7%[7]

Step D: Synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one Sodium borohydride is suspended in dry tetrahydrofuran, and boron trifluoride etherate is added. A solution of the glycol ketal from Step C in tetrahydrofuran is then added, and the reaction is stirred. The reaction is quenched, and after workup and deprotection under acidic conditions, the final product is obtained.

Illustrative Synthetic Workflow

The following diagram illustrates the general synthetic pathway for 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.

G cluster_0 Synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one 4-Chloroaniline 4-Chloroaniline Step_A Acylation 4-Chloroaniline->Step_A Succinic anhydride Succinic anhydride Succinic anhydride->Step_A Intermediate_A 4-(4-chloroanilino)- 4-oxobutyric acid Step_A->Intermediate_A Yield: 93.4% Step_B Intramolecular Friedel-Crafts Intermediate_A->Step_B Intermediate_B 7-chloro-3,4-dihydro- 1H-benzo[b]azepine-2,5-dione Step_B->Intermediate_B Yield: 91.3% Step_C Ketalization Intermediate_B->Step_C Intermediate_C 7-chloro-3,4-dihydro-2H-benzo[b] [1,4]oxazepin-5(2H)-one Step_C->Intermediate_C Yield: 93.7% Step_D Reduction & Deprotection Intermediate_C->Step_D Final_Product 7-Chloro-1,2,3,4-tetrahydro- benzo[b]azepin-5-one Step_D->Final_Product

Caption: Synthetic workflow for 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.

Signaling Pathways of Drugs Derived from Benzazepine Intermediates

Benzazepine intermediates are precursors to a wide array of drugs that modulate key signaling pathways in the body. The final pharmacological activity is determined by the specific modifications made to the benzazepine core.

Vasopressin V2 Receptor Signaling Pathway

Drugs like Tolvaptan, synthesized from chloro-benzazepinone intermediates, are vasopressin V2 receptor antagonists. They block the action of vasopressin in the kidney, leading to aquaresis (excretion of free water). This is beneficial in conditions like hyponatremia and heart failure. The V2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by vasopressin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] This, in turn, activates Protein Kinase A (PKA), which promotes the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, increasing water reabsorption.[10] Tolvaptan competitively blocks the V2 receptor, thus inhibiting this cascade.

G cluster_1 Vasopressin V2 Receptor Signaling Vasopressin Vasopressin V2_Receptor V2 Receptor (GPCR) Vasopressin->V2_Receptor Activates Tolvaptan Tolvaptan Tolvaptan->V2_Receptor Blocks G_Protein Gs Protein V2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates AQP2_Vesicles AQP2 Vesicles PKA->AQP2_Vesicles Phosphorylates AQP2_Membrane AQP2 Translocation to Membrane AQP2_Vesicles->AQP2_Membrane Water_Reabsorption Increased Water Reabsorption AQP2_Membrane->Water_Reabsorption

Caption: Vasopressin V2 Receptor Signaling Pathway and the antagonistic action of Tolvaptan.

Dopamine and Serotonin Receptor Signaling

Many CNS-active drugs with a benzazepine core, such as certain antipsychotics and antidepressants, exert their effects by modulating dopamine and serotonin receptor signaling pathways.[1][11] For example, some benzazepine derivatives are antagonists at dopamine D1/D5 receptors, which are GPCRs coupled to Gs proteins that activate adenylyl cyclase and increase cAMP levels.[12][13] By blocking these receptors, these drugs can modulate dopaminergic neurotransmission, which is often dysregulated in conditions like schizophrenia.[1]

Similarly, other benzazepine-based drugs can interact with serotonin (5-HT) receptors.[14][15] For instance, they can act as antagonists at 5-HT2A receptors, which are Gq-coupled GPCRs that activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).[16][17] Modulation of this pathway is a key mechanism for many atypical antipsychotics.

G cluster_2 Dopamine D1/D5 Receptor Signaling cluster_3 Serotonin 5-HT2A Receptor Signaling Dopamine_D1 Dopamine_D1 D1_Receptor D1/D5 Receptor (GPCR) Dopamine_D1->D1_Receptor Activates Benzazepine_Antagonist_D1 Benzazepine Antagonist Benzazepine_Antagonist_D1->D1_Receptor Blocks G_Protein_D1 Gs Protein D1_Receptor->G_Protein_D1 AC_D1 Adenylyl Cyclase G_Protein_D1->AC_D1 cAMP_D1 cAMP AC_D1->cAMP_D1 PKA_D1 PKA cAMP_D1->PKA_D1 Cellular_Response_D1 Cellular Response PKA_D1->Cellular_Response_D1 Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor (GPCR) Serotonin->HT2A_Receptor Activates Benzazepine_Antagonist_5HT2A Benzazepine Antagonist Benzazepine_Antagonist_5HT2A->HT2A_Receptor Blocks G_Protein_5HT2A Gq Protein HT2A_Receptor->G_Protein_5HT2A PLC Phospholipase C G_Protein_5HT2A->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG PIP2 PIP2 PIP2->PLC Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Cellular_Response_5HT2A Cellular Response Ca_PKC->Cellular_Response_5HT2A

Caption: Modulation of Dopamine and Serotonin Receptor Signaling by Benzazepine Derivatives.

References

Cross-Validation of Analytical Methods for the Quantification of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development and manufacturing of pharmaceutical products rely on the accuracy and consistency of analytical methods. Cross-validation of these methods is a critical step to ensure that a validated analytical procedure yields comparable and reliable results across different laboratories, instruments, or even different analytical techniques. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. The information presented herein is based on established principles of analytical method validation as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the typical performance characteristics of these two methods.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance Parameters

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **≥ 0.998≥ 0.999
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 1.5%
- Intermediate Precision≤ 3.0%≤ 2.5%
Limit of Detection (LOD) 100 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 300 ng/mL0.1 ng/mL
Specificity ModerateHigh
Robustness PassedPassed

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are intended to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Validation Procedures:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components was assessed by analyzing blank samples, placebo, and spiked samples.

  • Linearity: A series of at least five concentrations over the range of 1-100 µg/mL were prepared and analyzed. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.

  • Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (low, medium, and high).

  • Precision:

    • Repeatability was assessed by performing six replicate injections of a sample at 100% of the test concentration.

    • Intermediate precision was evaluated by having a different analyst perform the analysis on a different day using a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The robustness of the method was evaluated by intentionally varying chromatographic parameters such as the mobile phase composition, flow rate, and column temperature.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions were optimized for this compound and an internal standard.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Validation Procedures: The validation parameters for the LC-MS/MS method were assessed in a similar manner to the HPLC-UV method, but with a focus on the lower concentration range and the specificity afforded by mass spectrometric detection.

Visualizing the Cross-Validation Workflow

To ensure consistency between the two analytical methods, a cross-validation study is performed. The following diagram illustrates the typical workflow for such a study.

A Sample Preparation B HPLC-UV Analysis A->B C LC-MS/MS Analysis A->C D Data Acquisition B->D C->D E Data Comparison (Statistical Analysis) D->E F Acceptance Criteria Met? E->F G Methods are Cross-Validated F->G Yes H Investigate Discrepancies F->H No

Caption: Workflow for the cross-validation of two analytical methods.

Hypothetical Signaling Pathway

While the specific mechanism of action for this compound is not detailed here, the following diagram illustrates a generic signaling pathway that could be investigated in pharmacological studies.

cluster_membrane Cell Membrane A Receptor C G-Protein Activation A->C B 8-Chloro-3,4-dihydro-1H- benzo[b]azepin-5(2H)-one B->A D Second Messenger (e.g., cAMP) C->D E Protein Kinase A D->E F Cellular Response E->F

Caption: A hypothetical signaling pathway for a G-protein coupled receptor.

References

Performance comparison of different synthetic routes to 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

This guide provides a detailed comparison of different synthetic strategies for obtaining this compound, a key intermediate in the development of various pharmaceutical compounds. The performance of two primary synthetic routes—Intramolecular Friedel-Crafts Acylation and Ring Expansion via Schmidt/Beckmann Rearrangement—are evaluated based on yield, reaction conditions, and starting materials.

Performance Comparison of Synthetic Routes

The following table summarizes the quantitative data for two distinct synthetic routes to a chloro-substituted benzazepinone. Route A details the synthesis of the 7-chloro isomer via an intramolecular Friedel-Crafts reaction, providing a comprehensive dataset for comparison. Route B outlines a plausible synthesis for the 8-bromo analog via a Schmidt reaction, indicating the potential for a ring-expansion strategy.

ParameterRoute A: Intramolecular Friedel-Crafts Acylation (7-Chloro Isomer) [1]Route B: Ring Expansion (8-Bromo Isomer) [2]
Starting Materials 4-chloroaniline, Succinic anhydride7-Bromo-3,4-dihydronaphthalen-2(1H)-one, Sodium azide
Key Reaction Intramolecular Friedel-Crafts AcylationSchmidt Reaction
Overall Yield ~70% (over 4 steps)Not reported (non-regioselective)
Step 1 Yield 93.4% (Acylation)Not applicable
Step 2 Yield 91.3% (Cyclization)Not reported
Step 3 Yield 93.7% (Ketal Protection)Not applicable
Step 4 Yield 90.8% (Reduction & Deprotection)Not applicable
Reagents & Conditions AlCl₃, Ethylene glycol, NaBH₄, BF₃·OEt₂, HClTrifluoroacetic acid, Sulfuric acid
Purity High (crystallization at each step)Mixture of regioisomers requiring separation
Scalability Demonstrated on a multi-gram scalePotentially scalable, but regioselectivity is a challenge

Detailed Synthetic Routes and Experimental Protocols

Route A: Intramolecular Friedel-Crafts Acylation Pathway

This multi-step synthesis starts from commercially available 4-chloroaniline and succinic anhydride and proceeds through an intramolecular Friedel-Crafts acylation to construct the benzazepinone core. The following protocol is adapted from the synthesis of the 7-chloro isomer.[1]

Friedel_Crafts_Route cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization cluster_2 Step 3: Ketal Protection cluster_3 Step 4: Reduction and Deprotection A 4-Chloroaniline + Succinic Anhydride B 4-(4-chloroanilino)-4-oxobutanoic acid A->B Ethylene dichloride, reflux, 6h Yield: 93.4% C 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione B->C AlCl3, Ethylene dichloride, 60°C, 4h Yield: 91.3% D 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione ethylene ketal C->D Ethylene glycol, p-TsOH, Toluene, reflux, 6h Yield: 93.7% E 7-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one D->E 1. NaBH4, BF3·OEt2, THF 2. HCl Yield: 90.8%

Figure 1: Synthetic workflow for Route A: Intramolecular Friedel-Crafts Acylation.

Experimental Protocol for Route A (7-Chloro Isomer)[1]:

  • Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid: A solution of 4-chloroaniline (127 g) and succinic anhydride (100 g) in ethylene dichloride (600 mL) is heated at reflux for 6 hours. The solvent is removed under reduced pressure, and the residue is stirred with 1N HCl (300 mL). The resulting solid is filtered to give the product (212 g, 93.4% yield).

  • Step 2: Synthesis of 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione: To a solution of 4-(4-chloroanilino)-4-oxobutanoic acid (200 g) in ethylene dichloride (1.2 L), anhydrous AlCl₃ (150 g) is added. The mixture is heated at 60°C for 4 hours. After cooling, 3N HCl (1 L) is added. The organic layer is separated, dried, and concentrated to yield the product (168 g, 91.3% yield).

  • Step 3: Synthesis of 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione ethylene ketal: A mixture of 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione (150 g), ethylene glycol (89 g), and p-toluenesulfonic acid (5 g) in toluene (1 L) is refluxed for 6 hours with a water separator. The reaction mixture is cooled and washed with saturated sodium bicarbonate solution. The organic phase is concentrated to give the product (170 g, 93.7% yield).

  • Step 4: Synthesis of 7-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: To a suspension of sodium borohydride (75 g) in dry THF (1 L), boron trifluoride etherate (280 g) is added. Subsequently, a solution of the ketal from the previous step (150 g) in THF is added. The reaction is stirred, followed by the addition of 10% HCl. The product is extracted with ethyl acetate and purified to yield the final compound (105 g, 90.8% yield).

Route B: Ring Expansion via Schmidt/Beckmann Rearrangement

This approach involves the ring expansion of a substituted tetralone precursor. The key step is a Schmidt or Beckmann rearrangement, which inserts a nitrogen atom into the carbocyclic ring to form the desired seven-membered lactam. The following is a plausible reaction scheme based on a reported non-regioselective Schmidt reaction of a bromo-analog.[2]

Ring_Expansion_Route cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Ring Expansion A Substituted Benzene B 7-Chloro-1-tetralone A->B Multi-step synthesis C This compound B->C Schmidt or Beckmann Rearrangement (e.g., NaN3, H+ or NH2OH then H+)

Figure 2: Synthetic workflow for Route B: Ring Expansion.

Plausible Experimental Protocol for Route B:

  • Step 1: Synthesis of 7-Chloro-1-tetralone: This precursor can be synthesized via a Friedel-Crafts acylation of chlorobenzene with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction and subsequent intramolecular Friedel-Crafts acylation.

  • Step 2 (Schmidt Reaction): To a solution of 7-chloro-1-tetralone in a mixture of trifluoroacetic acid and sulfuric acid, sodium azide is added portion-wise at a controlled temperature. The reaction is stirred until completion, then carefully quenched with ice water and neutralized. The product is extracted and purified by chromatography to separate the desired this compound from its regioisomer.

  • Step 2 (Beckmann Rearrangement): 7-Chloro-1-tetralone is first converted to its oxime by reacting with hydroxylamine hydrochloride in the presence of a base. The isolated oxime is then treated with a strong acid such as polyphosphoric acid or sulfuric acid at an elevated temperature to induce the rearrangement. The product mixture is then worked up and purified by chromatography.

Conclusion

The Intramolecular Friedel-Crafts Acylation (Route A) presents a well-defined, high-yielding, and scalable method for the synthesis of the chloro-benzazepinone core, as demonstrated for the 7-chloro isomer.[1] Each step proceeds with high efficiency, and the intermediates are readily purified by crystallization.

The Ring Expansion approach (Route B), while conceptually more direct for the formation of the seven-membered ring in a single step from a tetralone precursor, suffers from a significant drawback of non-regioselectivity in the key Schmidt or Beckmann rearrangement step.[2] This leads to the formation of a mixture of regioisomers, which necessitates challenging purification and ultimately lowers the overall yield of the desired product.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of their project. If a high yield of a specific isomer is critical and scalability is a concern, the multi-step Friedel-Crafts acylation approach is superior. However, for exploratory studies where small quantities of the material are needed and access to diverse starting tetralones is available, the ring expansion method might be considered despite its limitations in selectivity.

References

Spectroscopic comparison of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one with its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the spectroscopic analysis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one and its derivatives. Understanding the distinct spectral signatures of these compounds is crucial for their identification, purity assessment, and the elucidation of structure-activity relationships in drug discovery and development.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools in modern chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Infrared (IR) spectroscopy is used to identify the functional groups present. Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern, aiding in structural confirmation.

This guide will focus on the parent compound, this compound, and its N-substituted derivatives, which are of significant interest in medicinal chemistry. The introduction of various substituents at the nitrogen atom can significantly alter the spectroscopic properties of the benzazepine core.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectral Data (δ, ppm)
Proton AssignmentThis compoundDerivative 1: 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-oneDerivative 2: 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-oneDerivative 3: 7-Chloro-1-tosyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Aromatic-HData not availableData not availableData not availableData not available
-CH₂- (C2)Data not availableData not availableData not availableData not available
-CH₂- (C3)Data not availableData not availableData not availableData not available
-CH₂- (C4)Data not availableData not availableData not availableData not available
-NH-Data not availableN/AData not availableN/A
Table 2: ¹³C NMR Spectral Data (δ, ppm)
Carbon AssignmentThis compoundDerivative 1: 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-oneDerivative 2: 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-oneDerivative 3: 7-Chloro-1-tosyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
C=O (C5)Data not availableData not availableData not availableData not available
Aromatic-CData not availableData not availableData not availableData not available
-CH₂- (C2)Data not availableData not availableData not availableData not available
-CH₂- (C3)Data not availableData not availableData not availableData not available
-CH₂- (C4)Data not availableData not availableData not availableData not available
Table 3: FT-IR Spectral Data (cm⁻¹)
Functional GroupThis compoundDerivative 1: 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-oneDerivative 2: 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-oneDerivative 3: 7-Chloro-1-tosyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
N-H StretchExpected ~3300-3400N/AExpected ~3300-3500 (two bands)N/A
C=O StretchExpected ~1680Expected ~1690 (amide) & ~1650 (ketone)Expected ~1680 (amide) & ~1640 (ketone)Expected ~1690
Aromatic C=C StretchExpected ~1600, 1480Expected ~1600, 1480Expected ~1600, 1480Expected ~1600, 1480
C-N StretchExpected ~1250-1350Expected ~1250-1350Expected ~1250-1350Expected ~1250-1350
C-Cl StretchExpected ~700-800Expected ~700-800Expected ~700-800Expected ~700-800
NO₂ StretchN/AExpected ~1520 & ~1350N/AN/A
SO₂ StretchN/AN/AN/AExpected ~1350 & ~1160
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound (C₁₀H₁₀ClNO)195.05Data not available
Derivative 1: 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (C₁₈H₁₅ClN₂O₄)358.07Data not available
Derivative 2: 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (C₁₈H₁₇ClN₂O₂)[1][2][3][4]328.10Data not available
Derivative 3: 7-Chloro-1-tosyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (C₁₇H₁₆ClNO₃S)349.05Data not available

Experimental Protocols

Detailed below are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for each specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

    • Reference the spectra to the residual solvent peak.

  • ¹³C NMR:

    • Acquire proton-decoupled spectra.

    • Typical spectral width: 0-220 ppm.

    • Reference the spectra to the solvent peak.

  • 2D NMR (COSY, HSQC, HMBC):

    • These experiments are crucial for unambiguous assignment of proton and carbon signals, especially for complex derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solids: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquids: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique and instrument sensitivity.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI: Infuse the sample solution directly into the source or introduce it via liquid chromatography (LC-MS). Acquire spectra in positive or negative ion mode.

    • EI: Introduce the sample via a direct insertion probe or gas chromatography (GC-MS).

    • Acquire full scan mass spectra to determine the molecular ion and fragmentation patterns. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details Detailed NMR Analysis cluster_data_analysis Data Interpretation & Comparison Synthesis Synthesis of This compound and Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Group Identification) Purification->FTIR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Interpretation Spectral Interpretation FTIR->Interpretation MS->Interpretation H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR TwoD_NMR->Interpretation Comparison Comparative Analysis of Parent vs. Derivatives Interpretation->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of benzazepinone derivatives.

Conclusion

This guide provides a foundational framework for the spectroscopic comparison of this compound with its derivatives. By systematically applying the outlined spectroscopic techniques and data analysis strategies, researchers can effectively characterize these compounds, which is a critical step in the advancement of drug discovery programs centered on the benzazepine scaffold. The provided tables and workflow diagram serve as valuable tools for organizing and interpreting spectral data in a comparative manner.

References

Establishing a Reference Standard for 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing a reference standard for 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a known impurity of the pharmaceutical agent Tolvaptan (Tolvaptan Impurity 49). We present a detailed overview of its synthesis, purification, and analytical characterization, supported by experimental data to aid researchers in producing a well-characterized in-house reference standard. This guide also draws comparisons with commercially available standards.

Synthesis and Purification

An in-house reference standard of this compound can be reliably synthesized and purified to achieve a high degree of purity, comparable to commercially available standards. The synthesis generally involves a multi-step process, which can be adapted from established methods for similar benzazepine structures.

A plausible synthetic pathway is outlined below. This process involves the cyclization of a substituted aniline derivative. The purification of the crude product is critical to achieving the required purity for a reference standard and is typically accomplished through column chromatography.

cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (e.g., Substituted Aniline) Reaction1 Acylation Start->Reaction1 Intermediate1 N-acylated Intermediate Reaction1->Intermediate1 Reaction2 Intramolecular Cyclization Intermediate1->Reaction2 Crude_Product Crude 8-Chloro-3,4-dihydro-1H- benzo[b]azepin-5(2H)-one Reaction2->Crude_Product Purification Column Chromatography (Silica Gel) Crude_Product->Purification Pure_Product Purified Reference Standard (>99% Purity) Purification->Pure_Product Reference_Standard Established Reference Standard HPLC HPLC Analysis (Purity Assessment) Reference_Standard->HPLC GCMS GC-MS Analysis (Impurity Profiling) Reference_Standard->GCMS NMR NMR Spectroscopy (Structural Elucidation) Reference_Standard->NMR FTIR FTIR Spectroscopy (Functional Group Analysis) Reference_Standard->FTIR Data_Analysis Data Analysis and Comparison HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis

Inter-laboratory Comparison Guide: Analysis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies for the quantitative analysis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. As a crucial intermediate in the synthesis of pharmacologically active compounds, ensuring the purity and concentration of this molecule is paramount. This document outlines hypothetical performance data from three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The data herein is representative of what would be expected from a formal inter-laboratory study, providing a baseline for methods validation and selection.

The validation parameters discussed are aligned with principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6][7][8][9][10]

Comparative Performance of Analytical Methods

The following table summarizes the expected quantitative performance of each analytical method for the analysis of this compound. These values represent a synthesis of typical performance for related benzazepine and benzodiazepine compounds.[11][12][13][14][15][16][17]

Performance Metric HPLC-UV GC-MS LC-MS/MS
Linearity Range (µg/mL) 0.1 - 1000.05 - 500.001 - 10
Correlation Coefficient (r²) > 0.998> 0.997> 0.999
Limit of Quantification (LOQ) 0.1 µg/mL0.05 µg/mL0.001 µg/mL (1 ng/mL)
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (Intra-day %RSD) < 2.0%< 5.0%< 1.5%
Precision (Inter-day %RSD) < 3.0%< 7.0%< 2.5%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific laboratory conditions or sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique ideal for routine quality control and purity assessment where high sensitivity is not the primary requirement.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.[13][15]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13][14]

  • Mobile Phase: Isocratic elution with a mixture of 15mM phosphate buffer (pH 6.0) and methanol (50:50 v/v).[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 245 nm.[13][14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a target concentration within the linear range. Filter through a 0.45 µm syringe filter before injection. For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary.[14]

HPLC-UV Experimental Workflow A Sample Preparation (Dissolution & Filtration) B HPLC Injection (10 µL) A->B C Isocratic Separation (C18 Column) B->C D UV Detection (245 nm) C->D E Data Acquisition & Analysis (Chromatogram) D->E

HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher specificity than HPLC-UV due to mass analysis and is suitable for identifying and quantifying volatile and thermally stable compounds. Derivatization may be required to improve the volatility and thermal stability of the analyte.[18][19]

Methodology:

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.[11][18]

  • Column: A non-polar capillary column, such as a Zebron ZB-5MSi (30 m x 0.25 mm, 0.25 µm film thickness).[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • Inlet Temperature: 270°C.

  • Injection Mode: Splitless (1 min).[11]

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions (e.g., m/z corresponding to the molecular ion and key fragments).

  • Sample Preparation: Samples are dissolved in a volatile solvent like ethyl acetate.

  • Derivatization (if necessary): To improve thermal stability and chromatographic behavior, silylation using an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be performed.[18]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., in plasma or serum) and for detecting trace-level impurities.[17][20][21]

Methodology:

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[21][22]

  • Column: A C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[16]

  • Mobile Phase A: 0.1% formic acid in water.[21]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[22]

  • Gradient Elution: A linear gradient starting from 20% B to 95% B over 5 minutes, followed by a wash and re-equilibration.[21]

  • Flow Rate: 0.4 mL/min.[16]

  • Ionization Source: ESI in positive ion mode.

  • MS Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs would need to be optimized for this compound.

  • Sample Preparation: For biological matrices, protein precipitation followed by SPE is a common approach. The final extract is reconstituted in a solution compatible with the initial mobile phase conditions.[22]

Methodology Comparison Logic cluster_0 Method cluster_1 Primary Application cluster_2 Key Strengths cluster_3 Key Limitations HPLC HPLC-UV App1 Routine QC, Purity HPLC->App1 Strength1 Robust, Low Cost HPLC->Strength1 Limit1 Lower Sensitivity HPLC->Limit1 GCMS GC-MS App2 Impurity ID, Volatiles GCMS->App2 Strength2 High Specificity GCMS->Strength2 Limit2 Requires Volatility, Potential Degradation GCMS->Limit2 LCMSMS LC-MS/MS App3 Bioanalysis, Trace Levels LCMSMS->App3 Strength3 Highest Sensitivity LCMSMS->Strength3 Limit3 High Cost, Matrix Effects LCMSMS->Limit3

Comparison of Analytical Methodologies

Conclusion

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective choice for routine quality control and assays where analyte concentrations are relatively high.[13][15]

  • GC-MS offers enhanced specificity and is a strong candidate for impurity identification, provided the analyte demonstrates sufficient thermal stability, with or without derivatization.[18][19][20]

  • LC-MS/MS is the superior method for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices or the quantification of trace-level impurities.[16][17][20][21]

Each laboratory should perform a full method validation according to ICH and/or FDA guidelines to ensure the chosen method is fit for its intended purpose.[1][3][6][7]

References

Cost-benefit analysis of different synthetic pathways for 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Benzazepinone Intermediate

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a valuable heterocyclic scaffold and a key intermediate in the synthesis of various pharmaceutically active compounds. The efficiency and cost-effectiveness of its synthesis are critical considerations for researchers in drug discovery and development. This guide provides a comparative analysis of two distinct synthetic pathways for this target molecule, offering insights into their respective advantages and disadvantages based on reaction conditions, yields, and the cost of starting materials.

Synthetic Pathway 1: Multi-step Synthesis from 4-Chloroaniline and Succinic Anhydride

This pathway, detailed in Chinese patent CN103601678B, is a four-step linear synthesis commencing with readily available starting materials.

Experimental Protocol:

Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid 4-Chloroaniline and succinic anhydride are dissolved in an organic solvent (e.g., ethylene dichloride, THF, or glycol dimethyl ether) and refluxed for 4-8 hours. After the reaction, the solvent is removed, and the residue is treated with cold 1N hydrochloric acid. The resulting solid is filtered to obtain 4-(4-chloroanilino)-4-oxobutanoic acid with a reported yield of 93.4%.

Step 2: Synthesis of 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione 4-(4-chloroanilino)-4-oxobutanoic acid is dissolved in ethylene dichloride, and anhydrous aluminum chloride is added. The mixture is heated at 60°C for 4 hours. After cooling, 3N hydrochloric acid is added, and the resulting solid is filtered to yield 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione. The reported yield for this intramolecular Friedel-Crafts acylation is 91.3%.

Step 3: Synthesis of 7-chloro-3,4-dihydro-1H-benzo[b]azepin-5-(2H)-one, 5-(ethylene ketal) 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione is refluxed with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in toluene for 6-8 hours with water removal. After cooling and washing with a weak alkaline solution, the organic phase is concentrated to give the ketal-protected intermediate.

Step 4: Synthesis of this compound The ketal-protected intermediate is reduced using a reducing agent such as sodium borohydride in a suitable solvent. Following the reduction of the amide carbonyl, the ketal protecting group is removed by treatment with an acidic aqueous solution to afford the final product, this compound.

Logical Flow of Pathway 1

A 4-Chloroaniline + Succinic Anhydride B 4-(4-chloroanilino)-4-oxobutanoic acid A->B Acylation (Yield: 93.4%) C 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione B->C Friedel-Crafts Acylation (Yield: 91.3%) D 7-chloro-3,4-dihydro-1H-benzo[b]azepin-5-(2H)-one, 5-(ethylene ketal) C->D Ketal Protection E This compound D->E Reduction & Deprotection A 4-(4-Chlorophenyl)butyric acid B 7-chloro-1-tetralone A->B Friedel-Crafts Acylation C 7-chloro-1-tetralone oxime B->C Oximation D This compound C->D Beckmann Rearrangement

Safety Operating Guide

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides procedural guidance for the safe disposal of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. The following information is based on safety data for the closely related compound, 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one, and should be followed in the absence of specific data for the 8-chloro isomer.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling or disposing of the compound, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE) Summary

Protection TypeSpecification
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Handle with chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Wear fire/flame resistant and impervious clothing.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

II. Disposal Procedures

Proper disposal is crucial to prevent environmental contamination and ensure personnel safety.

Step-by-Step Disposal Protocol:

  • Collection: Collect the waste material in suitable, closed, and properly labeled containers for disposal.[1]

  • Professional Disposal: The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Environmental Precautions: Do not allow the chemical to enter drains or sewer systems.[1] Discharge into the environment must be avoided.[1]

Disposal of Empty Containers:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]

III. Spill and Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and contamination.

Emergency Procedures:

  • Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]

  • Ventilate: Ensure adequate ventilation in the affected area.[1]

  • Control Ignition Sources: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: Collect and arrange for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

First-Aid Measures:

  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

IV. Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Disposal Required ppe Step 1: Don Appropriate PPE start->ppe collect Step 2: Collect Waste in Labeled, Closed Containers ppe->collect spill_check Is there a spill? collect->spill_check spill_response Step 3a: Follow Spill Response Protocol spill_check->spill_response Yes store Step 3b: Store Securely for Disposal spill_check->store No spill_response->collect dispose Step 4: Transfer to Licensed Chemical Destruction Facility store->dispose end_proc End: Disposal Complete dispose->end_proc

References

Personal protective equipment for handling 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS No. 116815-03-3). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Based on the toxicological profile of similar compounds, the following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesInspected prior to use. Must satisfy specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US).[1]
Body Protection Laboratory Coat/GownFire/flame resistant and impervious clothing.[1]
Respiratory Protection Full-face RespiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the compound.

  • Engineering Controls : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Safe Handling Practices :

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition.[1]

    • Prevent fire caused by electrostatic discharge.[1]

    • Avoid contact with skin and eyes.[1]

    • Wash hands thoroughly after handling.[1]

  • Storage :

    • Store in a tightly closed, suitable container.

    • Keep in a cool, dry, and well-ventilated place.

    • Protect from light.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1]
Eye Contact Rinse thoroughly with pure water for at least 15 minutes. Seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Spill Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment for cleanup. Collect spilled material in a suitable, closed container for disposal. Prevent the chemical from entering drains.[1]

Disposal Plan

As a halogenated organic compound, this compound requires special disposal procedures.

  • Waste Segregation : Do not mix with non-halogenated waste.

  • Disposal Method : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]

  • Container Disposal : Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions.[1]

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Workflow for Handling this compound A Preparation & Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Proceed with Caution C Handling in Fume Hood B->C D Experiment/Procedure C->D E Decontamination of Work Area D->E F Waste Segregation (Halogenated Waste) D->F Generate Waste J Doff PPE E->J G Proper Waste Labeling F->G H Temporary Storage in Designated Area G->H I Licensed Chemical Disposal H->I K Hand Washing J->K

Caption: Workflow for the safe handling and disposal of the specified chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.